DNS-pE
Description
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Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
6-ethenylsulfonyl-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C14H15NO2S/c1-4-18(16,17)14-8-6-11-9-13(15(2)3)7-5-12(11)10-14/h4-10H,1H2,2-3H3 |
InChI Key |
LFACUIVWKWTUSE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dansyl-Phosphatidylethanolamine (DNS-PE) for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Versatile Fluorescent Membrane Probe
Dansyl-phosphatidylethanolamine (DNS-PE) is a fluorescently labeled phospholipid that has become an invaluable tool in the study of biological membranes and associated phenomena. It consists of a phosphatidylethanolamine (B1630911) (PE) lipid backbone, a common component of cellular membranes, covalently linked to a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore at its headgroup. This strategic placement of the dansyl group allows this compound to readily insert into lipid bilayers, positioning the environmentally sensitive fluorophore at the membrane-water interface. The fluorescence properties of the dansyl group are highly dependent on the polarity of its local environment, making this compound an exquisite probe for investigating membrane structure, dynamics, and interactions.
Core Properties of Dansyl-Phosphatidylethanolamine
The utility of this compound as a fluorescent probe stems from its distinct chemical and photophysical characteristics. Understanding these properties is crucial for the design and interpretation of experiments.
Chemical Structure and Properties
The fundamental structure of this compound features a glycerol (B35011) backbone esterified with two fatty acid chains at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position. The primary amine of the ethanolamine (B43304) headgroup is derivatized with a dansyl chloride molecule. The fatty acid composition can vary, with common variants including saturated (e.g., dipalmitoyl), unsaturated (e.g., dioleoyl), or mixed-chain species. These variations influence the packing properties of the probe within the membrane.
General Chemical Structure of Dansyl-Phosphatidylethanolamine
Caption: General structure of this compound.
Photophysical Properties
The dansyl fluorophore is characterized by its sensitivity to the polarity of the surrounding environment. In a nonpolar, hydrophobic environment, such as deep within the membrane core or when shielded by a protein, this compound exhibits a blue-shifted emission spectrum and an increase in fluorescence quantum yield. Conversely, in a polar, aqueous environment, its emission is red-shifted with a lower quantum yield. This solvatochromic behavior is the basis for its use in monitoring changes in the membrane environment.
| Property | Value | Environment |
| Excitation Maximum (λex) | ~330 - 340 nm | General |
| Emission Maximum (λem) | ~484 - 486 nm[1] | Nonpolar (e.g., protein-bound) |
| ~518 nm[1] | Polar (e.g., lipid vesicles) | |
| Fluorescence Lifetime (τ) | 10 - 20 ns[2][3] | Protein-bound |
| Quantum Yield (Φ) | Environmentally sensitive; increases in nonpolar environments. For the related dansyl glycine, Φ ranges from 0.07 in water to 0.66 in dioxane. | Varies with polarity of the microenvironment. |
Synthesis of Dansyl-Phosphatidylethanolamine
The synthesis of this compound is a relatively straightforward process involving the reaction of a phosphatidylethanolamine with dansyl chloride.
Experimental Protocol: Synthesis of N-Dansyl-Phosphatidylethanolamine
Materials:
-
Phosphatidylethanolamine (PE)
-
Dansyl chloride
-
Triethylamine
-
Chloroform (B151607) (anhydrous)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Rotary evaporator
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve phosphatidylethanolamine in anhydrous chloroform under an inert atmosphere.
-
Addition of Base: To the PE solution, add a slight molar excess of triethylamine. This acts as a base to neutralize the HCl produced during the reaction.
-
Addition of Dansyl Chloride: While stirring, slowly add a solution of dansyl chloride (in anhydrous chloroform) to the reaction mixture. A slight molar excess of dansyl chloride relative to PE is typically used.
-
Reaction: Allow the reaction to proceed at room temperature in the dark for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography. The product, this compound, will have a different retention factor (Rf) than the starting materials and will be fluorescent under UV light.
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica (B1680970) gel column chromatography using a chloroform/methanol gradient to elute the this compound.
-
Fractions containing the pure product are identified by TLC, pooled, and the solvent is evaporated.
-
-
Storage: The final product, a yellow-orange solid, should be stored at -20°C, protected from light and moisture.
Synthesis of Dansyl-Phosphatidylethanolamine
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique photophysical properties of this compound make it a versatile tool for a wide range of applications in basic research and drug development.
Probing Membrane Polarity and Fluidity
The sensitivity of the dansyl fluorophore to the local environment allows this compound to be used to map the polarity and fluidity of lipid bilayers. Changes in the emission maximum and fluorescence intensity can indicate alterations in membrane packing, hydration, and the presence of different lipid phases.
Monitoring Enzyme Activity
This compound can be used as a substrate for enzymes that act on phospholipids, such as phospholipases. The cleavage of the phospholipid by the enzyme can lead to a change in the local environment of the dansyl group, resulting in a measurable change in fluorescence.
Experimental Protocol: Assay for Phospholipase C Activity
Principle: Phospholipase C (PLC) hydrolyzes the phosphodiester bond of phospholipids, releasing diacylglycerol and a phosphorylated headgroup. If this compound is incorporated into a lipid vesicle, its fluorescence will be quenched to some extent due to the relatively polar interface. Upon hydrolysis by PLC, the smaller, more mobile dansylated headgroup is released into the aqueous phase, leading to a change in the fluorescence signal.
Materials:
-
This compound labeled liposomes (e.g., prepared by extrusion)
-
Purified Phospholipase C or cell lysate containing PLC activity
-
Assay buffer (e.g., Tris-HCl with Ca²⁺, as PLC activity is often calcium-dependent)
-
Fluorometer
Procedure:
-
Prepare this compound Labeled Liposomes:
-
Co-dissolve the desired lipid mixture (e.g., phosphatidylcholine and this compound at a 99:1 molar ratio) in chloroform.
-
Dry the lipids to a thin film under a stream of nitrogen and then under vacuum.
-
Hydrate the lipid film with the assay buffer and create unilamellar vesicles by sonication or extrusion.
-
-
Set up the Assay:
-
In a cuvette, add the this compound labeled liposomes suspended in the assay buffer.
-
Place the cuvette in the fluorometer and record the baseline fluorescence (excitation ~330 nm, emission ~520 nm).
-
-
Initiate the Reaction:
-
Add a known amount of PLC to the cuvette and mix quickly.
-
Monitor the change in fluorescence intensity over time. An increase or decrease in fluorescence will depend on the specific properties of the released dansylated product in the assay buffer compared to the liposome-bound state.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the linear portion of the fluorescence change versus time plot.
-
This rate can be used to determine enzyme kinetics (e.g., Kₘ and Vₘₐₓ) by varying the substrate (liposome) concentration.
-
Phospholipase C Assay using this compound
Caption: this compound based assay for PLC activity.
Studying Lipid-Protein Interactions
This compound is an excellent tool for investigating the interactions between proteins and lipid membranes. Binding of a protein to the membrane surface in the vicinity of this compound can alter the local environment of the dansyl group, leading to a change in its fluorescence properties. This can be used to determine binding affinities and to probe the nature of the binding site.
Fluorescence Resonance Energy Transfer (FRET) Assays
This compound can serve as a donor or acceptor in FRET-based assays to measure distances within and between membrane components. For example, by pairing this compound (donor) with another fluorescently labeled lipid or protein (acceptor), one can study lipid domain formation, membrane fusion, and the conformational changes of membrane proteins.
Experimental Protocol: FRET Assay for Lipid-Protein Interaction
Principle: FRET is a non-radiative energy transfer process that occurs when a donor fluorophore is in close proximity (typically 1-10 nm) to an acceptor molecule. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor. In this example, we will use this compound as a FRET donor and a protein labeled with an acceptor fluorophore (e.g., Rhodamine) to study their interaction.
Materials:
-
This compound labeled liposomes
-
Protein of interest labeled with a suitable FRET acceptor (e.g., Rhodamine-labeled protein)
-
Assay buffer
-
Fluorometer capable of measuring emission spectra
Procedure:
-
Prepare this compound Labeled Liposomes: Prepare as described in the phospholipase C assay protocol.
-
Characterize Donor Fluorescence:
-
In a cuvette, add the this compound labeled liposomes in the assay buffer.
-
Measure the fluorescence emission spectrum of the donor (this compound) by exciting at its absorption maximum (~330 nm).
-
-
Perform FRET Measurement:
-
To the same cuvette, add a known concentration of the acceptor-labeled protein.
-
After an incubation period to allow for binding, measure the fluorescence emission spectrum again, exciting at the donor's excitation wavelength.
-
-
Data Analysis:
-
If FRET occurs, you will observe a decrease in the donor (this compound) emission intensity and a corresponding increase in the acceptor (Rhodamine) emission intensity (sensitized emission).
-
The FRET efficiency (E) can be calculated using the formula: E = 1 - (Fᴅᴀ / Fᴅ), where Fᴅᴀ is the fluorescence intensity of the donor in the presence of the acceptor and Fᴅ is the fluorescence intensity of the donor in the absence of the acceptor.
-
By titrating the acceptor-labeled protein concentration, a binding curve can be generated to determine the dissociation constant (Kᴅ) of the protein-membrane interaction.
-
FRET-based Lipid-Protein Interaction Assay
Caption: Workflow of a FRET assay using this compound.
Conclusion
Dansyl-phosphatidylethanolamine is a powerful and versatile fluorescent probe that provides valuable insights into the complex world of biological membranes. Its environmentally sensitive fluorescence, coupled with its ability to mimic natural phospholipids, makes it an indispensable tool for researchers and drug development professionals. By carefully designing and executing experiments based on the principles outlined in this guide, scientists can continue to unravel the intricate mechanisms governing membrane biology and accelerate the discovery of new therapeutic agents.
References
DNS-PE Fluorescent Probe: A Technical Guide to its Mechanism and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Dansyl-phosphatidylethanolamine (DNS-PE) fluorescent probe is a powerful tool for investigating the biophysical properties of lipid membranes. It consists of a dansyl fluorophore covalently attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid molecule. This unique structure allows this compound to intercalate into lipid bilayers, positioning the environmentally sensitive dansyl group at the membrane-water interface. The fluorescence emission of the dansyl group is highly dependent on the polarity of its microenvironment, making this compound an excellent probe for studying dynamic changes in membrane structure and function. This technical guide provides an in-depth overview of the mechanism of action of the this compound probe, its applications in monitoring cellular processes such as lipolysis and apoptosis, and detailed experimental protocols for its use.
Core Mechanism of Action
The functionality of the this compound probe is rooted in the photophysical properties of the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group. The dansyl fluorophore exhibits a phenomenon known as solvent-dependent fluorescence. In a polar, aqueous environment, the fluorescence quantum yield of the dansyl group is relatively low. However, when the probe moves into a more hydrophobic (less polar) environment, such as the interior of a lipid membrane, its fluorescence intensity increases significantly. This is accompanied by a hypsochromic shift, or "blue shift," in the emission maximum to shorter wavelengths.[1]
This sensitivity to environmental polarity is attributed to the formation of an intramolecular charge transfer (ICT) state in the excited fluorophore. The reorientation of polar solvent molecules around the excited-state dipole influences the energy of the emitted photon. In non-polar environments, this solvent relaxation is minimized, leading to higher energy (bluer) emission and an increased quantum yield.[2] The phosphatidylethanolamine anchor ensures that the dansyl group is localized to the lipid bilayer, allowing it to report on changes in the local membrane environment.[3]
Applications of the this compound Fluorescent Probe
The unique properties of this compound make it a versatile tool for studying a variety of biological processes that involve alterations in membrane properties.
Monitoring Lipolysis of Very Low-Density Lipoproteins (VLDL)
A primary application of this compound is in the real-time monitoring of lipolysis. When incorporated into very low-density lipoproteins (VLDL), the this compound probe's fluorescence is relatively low. Upon the action of lipoprotein lipase (B570770), which hydrolyzes triglycerides within the VLDL particle, the local microenvironment of the probe becomes more hydrophobic. This change is due to the release of fatty acids and a rearrangement of the lipoprotein structure. Consequently, a significant increase in the fluorescence intensity of this compound is observed, along with a blue shift in its emission maximum.[1] This change in fluorescence directly correlates with the rate of fatty acid release, providing a continuous and non-invasive assay for lipoprotein lipase activity.[1] The kinetics of this process have been shown to follow Michaelis-Menten kinetics.
Detection of Apoptosis-Induced Membrane Alterations
Apoptosis, or programmed cell death, is characterized by a series of biochemical events that lead to distinct morphological changes, including alterations in the plasma membrane. One of the early events in apoptosis is the activation of caspases, which are proteases that cleave various cellular substrates. Caspase activation leads to the breakdown of the asymmetric distribution of phospholipids (B1166683) in the plasma membrane. Specifically, phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (PE) are translocated from the inner to the outer leaflet of the plasma membrane. This change in the lipid packing and surface properties of the cell membrane can be detected by this compound. The altered membrane environment during apoptosis leads to a change in the fluorescence properties of this compound that has been incorporated into the cell membrane. While the precise nature of the fluorescence change (increase or decrease) can depend on the specific cell type and apoptotic stimulus, the principle relies on the probe's sensitivity to the altered lipid packing and hydration at the membrane surface.
Investigating Membrane Fluidity and Lipid Rafts
The fluorescence of this compound is also sensitive to the fluidity and phase state of the lipid bilayer. Changes in membrane fluidity, which can be modulated by factors such as temperature, cholesterol content, and the degree of fatty acid saturation, will alter the local environment of the dansyl group and thus its fluorescence emission. This allows this compound to be used to study membrane phase transitions and the formation of distinct lipid domains, such as lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play important roles in cellular signaling, including T-cell activation. Changes in the organization of these domains during signaling events can be probed by monitoring the fluorescence of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the this compound fluorescent probe.
| Property | Value | Reference |
| Fluorophore | Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) | |
| Anchor | Phosphatidylethanolamine (PE) | |
| Excitation Maximum (typical) | ~340 nm | |
| Emission Maximum (typical) | ~480-540 nm (environment-dependent) |
Table 1: General Properties of the this compound Fluorescent Probe
| Parameter | Value | Conditions | Reference |
| Fluorescence Increase upon Lipolysis | > 3-fold | This compound in VLDL upon addition of lipoprotein lipase | |
| Emission Maximum Blue Shift upon Lipolysis | 20 nm | This compound in VLDL upon addition of lipoprotein lipase | |
| Michaelis-Menten Constant (Km) for Lipoprotein Lipase | 1.0 | For lipoprotein lipase acting on this compound labeled VLDL | |
| Fluorescence Lifetime of Dansyl Conjugates | 10-20 nanoseconds | Dansyl protein conjugates | |
| Time-Resolved Fluorescence Red Shift | up to 40 nm over a 40-ns period | Dansylphosphatidylethanolamine in lipid bilayer systems |
Table 2: Quantitative Data from Experimental Applications of this compound
Experimental Protocols
Protocol 1: Monitoring VLDL Lipolysis
This protocol describes how to use this compound to monitor the activity of lipoprotein lipase on VLDL particles.
Materials:
-
This compound (N-Dansyl-phosphatidylethanolamine)
-
Very Low-Density Lipoproteins (VLDL)
-
Lipoprotein Lipase (LPL)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl)
-
Fluorometer
Procedure:
-
Preparation of this compound labeled VLDL (DPE-VLDL):
-
Incorporate this compound into VLDL by incubation. The exact ratio of this compound to VLDL will need to be optimized but a starting point is a molar ratio that results in sufficient fluorescence signal without significantly perturbing the VLDL structure.
-
Remove unincorporated this compound by a suitable method such as dialysis or size-exclusion chromatography.
-
-
Fluorometric Assay:
-
In a quartz cuvette, add the DPE-VLDL solution and fatty acid-free BSA in the reaction buffer. The BSA acts as a scavenger for the released free fatty acids.
-
Place the cuvette in a temperature-controlled fluorometer set to 37°C.
-
Set the excitation wavelength to approximately 340 nm and the emission scan range from 400 nm to 600 nm.
-
Record a baseline fluorescence spectrum.
-
Initiate the reaction by adding a known concentration of lipoprotein lipase to the cuvette and mix gently.
-
Continuously monitor the increase in fluorescence intensity at the emission maximum (around 480-500 nm) and the shift in the emission peak over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase from the linear portion of the kinetic curve.
-
Correlate the rate of fluorescence change to the rate of fatty acid release, which can be independently measured using a colorimetric assay for calibration.
-
For kinetic studies, vary the concentration of VLDL and LPL to determine kinetic parameters such as Km and Vmax.
-
Protocol 2: Detection of Apoptosis in Live Cells
This protocol provides a general framework for using this compound to detect membrane changes during apoptosis in cultured cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Cultured cells (e.g., Jurkat, HeLa)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC/TRITC)
-
Optional: Annexin V-FITC and Propidium Iodide (PI) for co-staining
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture cells to the desired confluency under standard conditions.
-
Induce apoptosis by treating the cells with an appropriate concentration of an apoptosis-inducing agent for a time course determined by the specific cell line and inducer. Include a vehicle-treated control group.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Dilute the this compound stock solution in cell culture medium to a final working concentration (typically in the low micromolar range, e.g., 1-10 µM). The optimal concentration should be determined empirically to achieve good staining without causing cytotoxicity.
-
Remove the medium from the cells and wash once with PBS.
-
Incubate the cells with the this compound containing medium for a short period (e.g., 15-30 minutes) at 37°C, protected from light.
-
Wash the cells two to three times with PBS to remove unincorporated probe.
-
-
Fluorescence Microscopy:
-
Mount the cells on a microscope slide.
-
Observe the cells using a fluorescence microscope. Use an excitation filter around 340-360 nm and an emission filter around 480-520 nm.
-
Capture images of both the control and apoptotic cells.
-
Analyze the images for changes in fluorescence intensity and distribution. Apoptotic cells may show altered fluorescence patterns, such as increased intensity in membrane blebs.
-
-
Optional Co-staining:
-
For validation, co-stain the cells with Annexin V-FITC (to detect PS exposure) and PI (to identify necrotic cells) according to the manufacturer's protocol. This will allow for correlation of this compound fluorescence changes with established markers of apoptosis.
-
Visualizations
Caption: Workflow for monitoring VLDL lipolysis using the this compound fluorescent probe.
Caption: Signaling pathway of apoptosis-induced membrane changes detected by this compound.
Caption: Experimental workflow for detecting apoptosis with this compound using fluorescence microscopy.
References
- 1. Sequence of Physical Changes to the Cell Membrane During Glucocorticoid-Induced Apoptosis in S49 Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global analysis of dynamic changes in lipid raft proteins during T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Secrets of DNS-PE: A Technical Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectral Properties and Applications of N-Dansyl-phosphatidylethanolamine (DNS-PE).
This whitepaper provides an in-depth exploration of the fluorescent probe this compound, a powerful tool in the study of biological membranes and molecular interactions. This guide offers a detailed overview of its spectral characteristics, experimental applications, and the underlying methodologies, designed to equip researchers with the knowledge to effectively utilize this versatile probe.
Spectral Properties of this compound
N-Dansyl-phosphatidylethanolamine (this compound) is a fluorescently labeled phospholipid analog where the hydrophilic head group of phosphatidylethanolamine (B1630911) is tagged with a dansyl fluorophore. The spectral properties of this compound are highly sensitive to the polarity of its local environment, making it an excellent probe for investigating the structure and dynamics of lipid bilayers.
The dansyl moiety exhibits a characteristic excitation maximum in the ultraviolet range, typically around 335-340 nm . Its emission spectrum is broad, with a maximum that is highly dependent on the solvent polarity. In nonpolar environments, such as the hydrophobic core of a lipid membrane, the emission maximum is blue-shifted, appearing around 484 nm (similar to its emission in benzene). Conversely, in more polar environments, like the membrane interface or in polar solvents such as methanol (B129727), the emission is red-shifted to approximately 518-528 nm [1]. This significant spectral shift provides a sensitive measure of the local hydration and polarity of the probe's environment.
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~335 - 340 nm | In the ultraviolet range. |
| Emission Maximum (λem) | ~484 nm (in nonpolar environments) | Blue-shifted in the hydrophobic core of membranes.[1] |
| ~518 - 528 nm (in polar environments) | Red-shifted at the membrane-water interface.[1] | |
| Quantum Yield (Φf) | Environment-dependent | Generally higher in nonpolar environments. |
| Fluorescence Lifetime (τ) | Multi-exponential decay | Reflects the heterogeneity of the membrane environment. |
Experimental Protocols and Applications
This compound is a versatile tool for a range of biophysical assays, primarily leveraging its environment-sensitive fluorescence.
Synthesis and Purification of N-Dansyl-phosphatidylethanolamine
A general procedure for the synthesis of N-dansyl-phosphatidylethanolamine involves the reaction of phosphatidylethanolamine (PE) with dansyl chloride in a suitable organic solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl produced.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Methodology:
-
Reaction Setup: Dissolve phosphatidylethanolamine in a mixture of chloroform and methanol. Add triethylamine to the solution.
-
Addition of Dansyl Chloride: Slowly add a solution of dansyl chloride in a suitable solvent (e.g., acetone (B3395972) or chloroform) to the PE solution while stirring.
-
Reaction: Allow the reaction to proceed at room temperature in the dark for several hours to overnight.
-
Purification: The crude product is typically purified using silica gel column chromatography. A solvent gradient of increasing methanol in chloroform is often used to elute the this compound.
-
Analysis: The purity of the collected fractions can be assessed by thin-layer chromatography (TLC), visualizing the fluorescent spot under UV light.
Probing Protein-Lipid Interactions
The change in fluorescence of this compound upon binding of a protein to the membrane can be used to quantify the interaction. This can be achieved through changes in fluorescence intensity, emission wavelength, or through fluorescence resonance energy transfer (FRET).
A fluorescence quenching-based assay provides a powerful method to study these interactions. In this setup, a protein of interest is tagged with a fluorescent protein (e.g., GFP), and the lipid vesicles contain a quencher lipid, such as dabsyl-PE[2][3]. When the fluorescently-tagged protein binds to the vesicles, the proximity to the quencher results in a decrease in its fluorescence intensity, which can be used to determine binding affinity and lipid specificity[2][3]. Alternatively, this compound itself can act as a FRET acceptor for a donor fluorophore (like tryptophan in a protein) to monitor binding[4].
Experimental Workflow for Protein-Lipid Interaction Assay
Caption: Workflow for a FRET-based protein-lipid interaction assay.
Methodology:
-
Prepare Labeled Vesicles: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing a known concentration of this compound.
-
Prepare Labeled Protein: Purify the protein of interest labeled with a suitable FRET donor fluorophore (e.g., intrinsic tryptophan or an extrinsic label).
-
Titration: Titrate a fixed concentration of the labeled protein with increasing concentrations of the this compound containing vesicles.
-
Fluorescence Measurement: After an equilibration period, measure the fluorescence emission of the donor. A decrease in donor fluorescence and/or an increase in acceptor (this compound) fluorescence indicates FRET and thus binding.
-
Data Analysis: Plot the change in fluorescence as a function of vesicle concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Monitoring Membrane Fusion
This compound can be used in FRET-based assays to monitor membrane fusion events. In a typical assay, one population of vesicles is labeled with a FRET donor (e.g., NBD-PE) and another with a FRET acceptor (this compound).
Upon fusion of the two vesicle populations, the donor and acceptor probes become mixed in the same membrane, leading to an increase in FRET. The rate and extent of fusion can be monitored by the change in the fluorescence signal over time[5].
Logical Diagram of a FRET-Based Membrane Fusion Assay
Caption: Principle of a FRET-based membrane fusion assay.
Methodology:
-
Prepare Labeled Vesicles: Prepare two populations of vesicles. One labeled with a FRET donor (e.g., 1-2 mol% NBD-PE) and the other with a FRET acceptor (e.g., 1-2 mol% this compound).
-
Initiate Fusion: Mix the two vesicle populations and initiate fusion using a fusogen (e.g., Ca2+ for negatively charged vesicles, polyethylene (B3416737) glycol (PEG), or specific proteins).
-
Monitor Fluorescence: Record the fluorescence emission of the donor and acceptor over time. An increase in the acceptor emission upon excitation of the donor indicates fusion.
-
Quantify Fusion: The initial rate and extent of fluorescence change can be used to quantify the kinetics and efficiency of membrane fusion.
Applications in Cellular and Signaling Studies
While detailed studies specifically implicating this compound in complex cellular signaling pathways are not extensively documented in readily available literature, its utility as a probe for membrane properties suggests its potential in several areas:
-
Lipid Raft Dynamics: The sensitivity of this compound to the local lipid environment makes it a potential tool for studying the formation and properties of lipid rafts, which are microdomains enriched in certain lipids and proteins. Changes in the fluorescence lifetime and emission spectrum of this compound could be used to probe the distinct environment within these domains[6][7].
-
GPCR Signaling: G-protein coupled receptors (GPCRs) are integral membrane proteins whose function is modulated by the surrounding lipid environment. Fluorescent probes like this compound could be employed to investigate how GPCR activation alters the local membrane properties or how the lipid composition of the membrane influences GPCR conformation and signaling[8][9][10][11][12].
Conclusion
N-Dansyl-phosphatidylethanolamine is a powerful and versatile fluorescent probe for investigating the biophysical properties of lipid membranes and their interactions with proteins. Its environment-sensitive spectral properties provide a nuanced view of membrane polarity, hydration, and dynamics. The experimental protocols outlined in this guide offer a framework for leveraging this compound in a variety of applications, from fundamental studies of membrane fusion and protein-lipid binding to more complex investigations of cellular signaling events. As advancements in fluorescence microscopy and spectroscopy continue, the utility of probes like this compound in elucidating the intricate workings of biological membranes is set to expand even further.
References
- 1. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Fluorometric Assay for Membrane-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of fluorophore dynamics imaging as a probe for lipid domains in model vesicles and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Energy landscapes as a tool to integrate GPCR structure, dynamics and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. GPCR Signaling: A Study of the Interplay Between Structure, Energy, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of N-(5-dimethylaminonaphthalene-1-sulfonyl)-phosphatidylethanolamine (DNS-PE) in the Study of Membrane Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N-(5-dimethylaminonaphthalene-1-sulfonyl)-phosphatidylethanolamine (DNS-PE), a fluorescently labeled phospholipid, as a powerful tool for investigating the intricate dynamics of cellular membranes. This compound's unique photophysical properties make it an invaluable probe for elucidating membrane structure, fusion, lipid-protein interactions, and signaling events. This document details the core principles of this compound fluorescence, provides structured quantitative data, outlines detailed experimental protocols, and presents visual workflows and pathways to facilitate its application in research and drug development.
Core Principles of this compound Fluorescence
This compound consists of a phosphatidylethanolamine (B1630911) (PE) lipid, a common component of biological membranes, covalently linked to a dansyl fluorophore. The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. In a nonpolar, hydrophobic environment, such as the core of a lipid bilayer, this compound exhibits high fluorescence quantum yield and a blue-shifted emission spectrum. Conversely, in a polar, aqueous environment, its fluorescence is significantly quenched, and the emission spectrum is red-shifted. This solvatochromic property is the foundation of its utility in membrane research, allowing for the detection of changes in membrane hydration, lipid packing, and the probe's position within the bilayer.[1]
Data Presentation: Photophysical Properties of this compound
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design and data interpretation.
Table 1: Spectral Properties of this compound in Different Environments
| Environment | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Chloroform (B151607) | ~340 | ~500 | ~160 | High | [2] |
| Methanol | ~338 | ~520 | ~182 | Moderate | [2] |
| Water | ~330 | ~560 | ~230 | Low | [2] |
| POPC Vesicles | ~336 | ~513 | ~177 | - | [3] |
| VLDL | - | ~520 (unlipolyzed) | - | - | |
| VLDL (after lipolysis) | - | ~500 | - | Increased 3-fold |
Table 2: Fluorescence Lifetime of Dansyl Chromophore in Various Systems
| System | Fluorescence Lifetime (τ, ns) | Conditions | Reference |
| Dansyl-micelle complex | 1.3 (77%), 0.413 (23%) | Bi-exponential decay | |
| This compound in lipid bilayers | Time-dependent, complex decay | Ambient temperature | |
| Dansyl Standard | - | - |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Preparation of this compound Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other desired lipid(s) in chloroform
-
N-dansyl-phosphatidylethanolamine (this compound) in chloroform
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
In a clean round-bottom flask, combine the desired lipids and this compound in chloroform. A typical molar ratio for the probe is 0.5-2 mol%.
-
Thoroughly mix the lipids by vortexing.
-
Remove the chloroform under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film by adding the desired volume of hydration buffer, pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Vortex the flask for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
For LUV formation, subject the MLV suspension to at least 10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with the desired pore size polycarbonate membrane.
-
Extrude the liposome (B1194612) suspension by passing it through the membrane 11-21 times to generate LUVs of a uniform size.
-
Store the prepared liposomes at 4°C and use within a few days.
Protocol 2: FRET-Based Membrane Fusion Assay
This assay monitors the fusion of two distinct vesicle populations, one containing a FRET donor (e.g., NBD-PE) and the other an acceptor (this compound). Fusion results in the mixing of lipids and a change in the FRET signal.
Materials:
-
Donor-labeled liposomes (e.g., POPC with 1 mol% NBD-PE)
-
Acceptor-labeled liposomes (e.g., POPC with 1 mol% this compound)
-
Unlabeled liposomes
-
Fusion buffer (e.g., HEPES buffer with fusogen like Ca²⁺ or PEG)
-
Fluorometer with excitation and emission monochromators
Procedure:
-
Prepare donor-labeled, acceptor-labeled, and unlabeled liposomes separately as described in Protocol 1.
-
In a quartz cuvette, mix the donor- and acceptor-labeled liposomes at a desired ratio (e.g., 1:1).
-
Set the fluorometer to excite the FRET donor (NBD-PE, λex ≈ 460 nm) and record the emission spectrum (e.g., 480-600 nm).
-
Record the initial fluorescence intensity of the donor and acceptor.
-
Initiate fusion by adding the fusogen to the cuvette and start monitoring the fluorescence changes over time.
-
As fusion occurs, the distance between the donor and acceptor probes changes, leading to a decrease in FRET. This is observed as an increase in the donor fluorescence (at ~535 nm) and a decrease in the acceptor fluorescence (at ~513 nm when excited via FRET).
-
To determine the maximum fluorescence change (100% fusion), add a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
Calculate the percentage of fusion over time based on the fluorescence changes.
Protocol 3: Fluorescence Quenching Assay for Membrane Depth Determination
This protocol uses spin-labeled lipids as quenchers to determine the depth of this compound within the membrane, based on the parallax method.
Materials:
-
Liposomes containing this compound (prepared as in Protocol 1).
-
A series of spin-labeled phospholipids (B1166683) with the nitroxide quencher at different depths of the acyl chain (e.g., 5-doxyl, 7-doxyl, 10-doxyl, 12-doxyl, 16-doxyl stearic acid).
-
Fluorometer.
Procedure:
-
Prepare a series of liposome samples, each containing this compound and a different spin-labeled phospholipid at varying concentrations.
-
Measure the steady-state fluorescence intensity of this compound in each sample.
-
Plot the fluorescence quenching (F₀/F, where F₀ is the fluorescence in the absence of the quencher and F is the fluorescence in its presence) as a function of the quencher concentration for each spin-labeled lipid.
-
The efficiency of quenching will depend on the proximity of the this compound fluorophore to the spin label.
-
By analyzing the quenching profiles from the series of spin-labeled lipids at known depths, the transmembrane location of the this compound fluorophore can be calculated using the parallax method.
Protocol 4: Studying Protein-Lipid Interactions
This protocol describes a general method to investigate the binding of a protein to a membrane containing this compound. Binding can alter the local environment of the probe, leading to a change in its fluorescence.
Materials:
-
This compound labeled liposomes (prepared as in Protocol 1).
-
Purified protein of interest.
-
Interaction buffer (appropriate for the protein and liposomes).
-
Fluorometer.
Procedure:
-
Place a solution of this compound labeled liposomes in a cuvette and record the baseline fluorescence spectrum.
-
Add the protein of interest to the cuvette and mix gently.
-
Monitor the changes in fluorescence intensity and/or the emission maximum of this compound over time.
-
A blue shift in the emission maximum and/or an increase in fluorescence intensity may indicate that the protein binding alters the membrane structure, making the environment around this compound more hydrophobic.
-
By titrating the protein concentration, a binding curve can be generated to determine the dissociation constant (Kd) of the protein-membrane interaction.
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of this compound.
Experimental Workflow: FRET-Based Membrane Fusion Assay
Caption: Workflow for a FRET-based membrane fusion assay using this compound.
Signaling Pathway: Probing Phospholipase C Activity
Caption: Using this compound to monitor PLC-induced membrane changes.
Logical Relationship: Quenching-Based Depth Measurement
Caption: Principle of this compound depth measurement via fluorescence quenching.
Conclusion
N-dansyl-phosphatidylethanolamine is a versatile and sensitive fluorescent probe that offers significant advantages for the study of membrane dynamics. Its environmentally sensitive fluorescence provides a powerful means to investigate a wide range of membrane phenomena, from the physical state of the lipid bilayer to complex cellular processes such as membrane fusion and signal transduction. The detailed protocols and data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively employ this compound in their investigations, ultimately contributing to a deeper understanding of the critical role of membranes in health and disease.
References
DNS-PE Applications in Monitoring Lipolysis: A Technical Guide
This in-depth technical guide explores the application of N-Dansyl-phosphatidylethanolamine (DNS-PE) as a fluorescent probe for the real-time monitoring of lipolysis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core principles, detailed experimental protocols, and quantitative data associated with this compound-based assays.
Introduction to Lipolysis and Fluorescent Probes
Lipolysis, the enzymatic hydrolysis of triglycerides into glycerol (B35011) and free fatty acids, is a fundamental process in energy metabolism. Dysregulation of lipolysis is implicated in numerous metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, the accurate measurement of lipolytic activity is crucial for both basic research and the development of therapeutic interventions.
Fluorescent probes offer a sensitive and continuous method for monitoring enzyme kinetics, overcoming the limitations of discontinuous methods like chromatography or radioactive assays. This compound has emerged as a valuable tool in this context, providing a non-invasive and real-time approach to study the activity of various lipolytic enzymes.
Core Principles of the this compound Lipolysis Assay
N-Dansyl-phosphatidylethanolamine (this compound) is a fluorescently labeled phospholipid. The core of the assay is based on the environment-sensitive fluorescence of the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group.
-
In Aqueous Environments: When incorporated into a phospholipid bilayer or a lipid emulsion, the dansyl group of this compound is exposed to a polar, aqueous environment. In this state, it exhibits relatively low fluorescence.
-
In Hydrophobic Environments: Upon the action of a lipolytic enzyme, such as lipoprotein lipase (B570770) (LPL) or phospholipase A2 (PLA2), the lipid substrate is hydrolyzed. This breakdown causes a change in the local environment of the this compound molecule. The this compound partitions into a more hydrophobic environment, such as the core of a lipoprotein remnant or by binding to a fatty acid acceptor like bovine serum albumin (BSA). This transition to a non-polar environment results in a significant increase in fluorescence quantum yield and a characteristic blue shift in the emission maximum[1].
This change in fluorescence is directly proportional to the rate of enzymatic hydrolysis, allowing for the continuous and real-time monitoring of lipolytic activity.
Quantitative Data Presentation
The this compound assay allows for the determination of key enzymatic kinetic parameters. The data below is derived from studies on lipoprotein lipase (LPL) activity and serves as an example of the quantitative output of such assays.
| Enzyme | Substrate | Key Findings | Kinetic Parameters (Apparent) | Reference |
| Lipoprotein Lipase | This compound incorporated into VLDL | > 3-fold increase in fluorescence; 20 nm blue shift in emission maxima upon lipolysis. | Km = 1.0 mM | Johnson et al., 1980[1] |
| Lipoprotein Lipase | EnzChek® Lipase Substrate (BODIPY-based) | A comparative fluorescent assay demonstrating Michaelis-Menten kinetics. | Km = 1.36 µM | A novel fluorescent assay[2] |
Key Experimental Protocols
This section provides a detailed methodology for a continuous in vitro lipolysis assay using this compound. This protocol is primarily based on the principles established for monitoring lipoprotein lipase activity but can be adapted for other lipolytic enzymes.
Preparation of this compound Labeled Substrate (Lipid Emulsion)
-
Lipid Stock Solution: Prepare a stock solution of the primary lipid substrate (e.g., triolein (B1671897) or a natural lipid mixture like VLDL) and this compound in an organic solvent such as chloroform. A molar ratio of 100:1 (primary lipid:this compound) is a common starting point.
-
Solvent Evaporation: In a glass test tube, evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Hydration and Emulsification:
-
Add an appropriate aqueous buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) to the lipid film.
-
Vortex vigorously for 5-10 minutes to hydrate (B1144303) the lipid film and form a crude emulsion.
-
For a more uniform emulsion, sonicate the mixture on ice using a probe sonicator until the solution becomes opalescent.
-
Lipolysis Assay Procedure
-
Assay Buffer Preparation: Prepare an assay buffer containing a fatty acid acceptor. A typical buffer is 50 mM Tris-HCl, 150 mM NaCl, 2% (w/v) fatty acid-free Bovine Serum Albumin (BSA), pH 7.4.
-
Reaction Mixture Setup:
-
In a quartz cuvette suitable for fluorescence measurements, add the assay buffer.
-
Add the prepared this compound labeled substrate emulsion to the cuvette. The final concentration of the primary lipid should be optimized based on the enzyme's expected Km.
-
Place the cuvette in a thermostatted spectrofluorometer set to the desired reaction temperature (e.g., 37°C).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~340 nm and the emission wavelength to scan from 450 nm to 550 nm to determine the emission maximum. For continuous monitoring, set the emission wavelength to the peak of the blue-shifted spectrum (typically ~480-500 nm).
-
Record the baseline fluorescence for 2-5 minutes to ensure the signal is stable.
-
-
Initiation of Reaction:
-
Add a small volume of the purified lipolytic enzyme or the biological sample containing the enzyme to the cuvette.
-
Mix thoroughly but gently by inverting the cuvette or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately begin recording the fluorescence intensity over time. Continue recording until the reaction rate plateaus or for a predetermined duration.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence increase versus time plot.
-
Data Analysis
-
Rate Calculation: The rate of lipolysis is calculated from the initial slope of the fluorescence curve (ΔF/Δt).
-
Kinetic Parameter Determination: By measuring the initial rates at various substrate concentrations, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by plotting the initial rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key processes involved in the this compound lipolysis assay.
Principle of the this compound Lipolysis Assay
Caption: Principle of this compound assay for lipolysis monitoring.
Experimental Workflow for this compound Based Lipolysis Assay
Caption: General workflow for a this compound lipolysis assay.
References
An In-depth Technical Guide to Dansyl-Phosphatidylethanolamine: Structure, Properties, and Applications
Dansyl-phosphatidylethanolamine (D-PE) is a fluorescently labeled phospholipid that serves as a powerful tool for researchers, scientists, and drug development professionals. Its unique photophysical properties, which are highly sensitive to the local environment, make it an invaluable probe for investigating the structure and function of biological membranes, protein-lipid interactions, and enzyme kinetics. This guide provides a comprehensive overview of the core structure of D-PE, its fluorescent characteristics, and detailed protocols for its application in key biochemical assays.
Core Structure of Dansyl-Phosphatidylethanolamine
Dansyl-phosphatidylethanolamine is an analog of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911). The core structure can be deconstructed into two primary components: the phosphatidylethanolamine backbone and the dansyl fluorophore.
-
Phosphatidylethanolamine (PE) Backbone: Like all glycerophospholipids, the PE backbone consists of a central glycerol (B35011) molecule.[1] Two fatty acid chains are ester-linked to the first and second carbons of the glycerol, forming the hydrophobic tail of the molecule.[1] The third carbon is linked to a phosphate (B84403) group, which in turn is esterified to an ethanolamine (B43304) head group.[1] The fatty acid composition can vary, with common variants including oleoyl (B10858665) and palmitoyl (B13399708) chains.[2]
-
Dansyl Fluorophore: The fluorescent properties of D-PE are conferred by the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl), which is covalently attached to the primary amine of the ethanolamine head group.[3] This extrinsic fluorophore is known for its environmental sensitivity; its fluorescence emission spectrum and quantum yield are significantly influenced by the polarity of its surroundings.[3]
Fluorescent Properties and Quantitative Data
The utility of D-PE as a molecular probe stems from the sensitivity of the dansyl fluorophore to its environment. When D-PE moves from a polar to a nonpolar environment, its fluorescence intensity increases, and the emission maximum undergoes a hypsochromic shift (blue shift).[3][4] This property is particularly useful for monitoring processes that alter the local environment of the probe, such as lipid hydrolysis or protein binding.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~336 nm | N/A |
| Emission Maximum (λem) | ~513 nm | In a relatively nonpolar environment |
| Fluorescence Change upon Lipolysis | > 3-fold increase in intensity | D-PE incorporated into VLDL and hydrolyzed by lipoprotein lipase[4] |
| Emission Shift upon Lipolysis | ~20 nm blue shift | D-PE incorporated into VLDL and hydrolyzed by lipoprotein lipase[4] |
| Fluorescence Lifetime | 10-20 ns | For dansyl-protein conjugates[3] |
| Enzyme Kinetic Data | |
| Enzyme | Lipoprotein Lipase (B570770) |
| Substrate | Dansyl-PE labeled Very Low-Density Lipoproteins (VLDL) |
| Km | 1.0 |
Experimental Protocols
Synthesis of N-Dansyl-Phosphatidylethanolamine
This protocol is adapted from methods for conjugating dansyl chloride to primary amines.
Materials:
-
Phosphatidylethanolamine (PE)
-
Dansyl chloride
-
Triethylamine (B128534) (TEA)
-
Chloroform (B151607) or a similar organic solvent
-
Argon or nitrogen gas
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
Procedure:
-
Dissolve PE in chloroform in a round-bottom flask.
-
Add a 1.5 molar excess of triethylamine to the solution. This acts as a base to scavenge the HCl produced during the reaction.
-
In a separate container, dissolve a 1.2 molar excess of dansyl chloride in a small amount of chloroform.
-
Slowly add the dansyl chloride solution to the PE solution while stirring under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Allow the reaction to proceed at room temperature in the dark for 4-6 hours.
-
Monitor the reaction progress using TLC. The product, D-PE, will have a different Rf value than the starting PE and will be fluorescent under UV light.
-
Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove excess triethylamine, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the crude D-PE using silica (B1680970) gel column chromatography, eluting with a chloroform/methanol gradient.
-
Collect the fluorescent fractions and confirm the purity by TLC.
-
Evaporate the solvent from the pure fractions to obtain the final product.
Lipolysis Assay Using Dansyl-Phosphatidylethanolamine
This protocol outlines a continuous, real-time assay to measure the activity of lipoprotein lipase (LPL) using D-PE-labeled VLDL.[4]
Materials:
-
D-PE labeled VLDL (prepared by incubating VLDL with D-PE)
-
Purified lipoprotein lipase (LPL) or post-heparin plasma containing LPL
-
Assay buffer (e.g., 20 mM Tris-HCl, 0.15 M NaCl, pH 8.0)
-
Fatty acid-free bovine serum albumin (BSA)
-
Fluorometer with excitation at ~340 nm and emission scanning from 450-550 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a concentration of fatty acid-free BSA sufficient to solubilize the released fatty acids.
-
Add the D-PE labeled VLDL to the cuvette and take an initial fluorescence reading (baseline).
-
Initiate the reaction by adding a known amount of LPL to the cuvette and immediately start recording the fluorescence intensity over time at the emission maximum (~515 nm). Simultaneously, record emission spectra at different time points to observe the blue shift.
-
The rate of increase in fluorescence is proportional to the rate of lipolysis.
-
To determine Michaelis-Menten kinetics, vary the concentration of D-PE-VLDL while keeping the LPL concentration constant and measure the initial rates of fluorescence increase.[4]
Protein-Lipid Overlay Assay
This is a qualitative method to screen for protein interactions with D-PE.
Materials:
-
Dansyl-phosphatidylethanolamine (D-PE)
-
Other phospholipids (B1166683) (for specificity control)
-
Nitrocellulose or PVDF membrane
-
Purified protein of interest
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Dissolve D-PE and control lipids in an appropriate organic solvent (e.g., chloroform/methanol).
-
Carefully spot 1-2 µL of each lipid solution onto a nitrocellulose membrane and allow the solvent to evaporate completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a solution containing the purified protein of interest in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane several times with TBS-T to remove unbound protein.
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour.
-
Wash the membrane again with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour.
-
Wash the membrane a final time with TBS-T.
-
Apply the chemiluminescent substrate and visualize the signal. A positive signal at the spot where D-PE was applied indicates an interaction.
References
Methodological & Application
Probing the Dynamic Nature of Cell Membranes: Application Notes for DNS-PE in Fluidity Assays
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology and drug development, understanding the biophysical properties of cell membranes is paramount. Membrane fluidity, a measure of the viscosity of the lipid bilayer, plays a pivotal role in cellular processes ranging from signal transduction to membrane trafficking. We are pleased to provide detailed application notes and protocols for the use of N-(5-dimethylaminonaphthalene-1-sulfonyl)-phosphatidylethanolamine (DNS-PE), a fluorescent probe for the accurate assessment of membrane fluidity. These guidelines are tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to Membrane Fluidity and the Role of this compound
The cell membrane is a dynamic and fluid structure, primarily composed of a lipid bilayer interspersed with proteins. The fluidity of this membrane is not constant; it is influenced by factors such as lipid composition (e.g., the ratio of saturated to unsaturated fatty acids and the presence of cholesterol), temperature, and the interaction with membrane-associated proteins and small molecules. Alterations in membrane fluidity have been linked to various physiological and pathological conditions, making its measurement a critical aspect of biomedical research.
This compound is a fluorescently labeled phospholipid that integrates into the lipid bilayer of artificial liposomes or cellular membranes. The dansyl group of this compound is environmentally sensitive; its fluorescence emission spectrum and anisotropy are dependent on the polarity and viscosity of its immediate surroundings. In a more fluid, less ordered membrane, the dansyl group has greater rotational freedom, which leads to a decrease in its fluorescence anisotropy. Conversely, in a more rigid and ordered membrane, its movement is more restricted, resulting in a higher fluorescence anisotropy. This inverse relationship between fluorescence anisotropy and membrane fluidity forms the basis of the assay.
Principle of the Method: Fluorescence Anisotropy
Fluorescence anisotropy is a ratiometric technique that measures the rotational mobility of a fluorophore. When this compound embedded in a membrane is excited with polarized light, the emitted light will also be polarized. The degree of polarization is dependent on the extent of rotational diffusion of the probe during the lifetime of its excited state.
The steady-state fluorescence anisotropy (r) is calculated using the following equation:
r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
Where:
-
I_parallel is the fluorescence intensity measured parallel to the excitation plane.
-
I_perpendicular is the fluorescence intensity measured perpendicular to the excitation plane.
-
G is the G-factor, an instrument-specific correction factor.
A higher anisotropy value indicates lower rotational freedom and thus, lower membrane fluidity (higher viscosity). Conversely, a lower anisotropy value signifies higher rotational freedom and greater membrane fluidity (lower viscosity).
Data Presentation
Quantitative data from this compound membrane fluidity assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. The following table provides a template for data presentation.
| Sample ID | Lipid Composition | Temperature (°C) | Fluorescence Anisotropy (r) | Standard Deviation |
| Liposome (B1194612) A | DPPC | 25 | 0.285 | 0.005 |
| Liposome B | DPPC | 45 | 0.150 | 0.003 |
| Liposome C | DPPC/Cholesterol (7:3) | 25 | 0.320 | 0.006 |
| Liposome D | DPPC/Cholesterol (7:3) | 45 | 0.250 | 0.004 |
| Cell Line X | Control | 37 | 0.265 | 0.007 |
| Cell Line X | Treated with Drug Y | 37 | 0.295 | 0.008 |
Note: The data presented in this table are illustrative and intended to serve as a template. Actual experimental values will vary depending on the specific lipids, cell types, and experimental conditions used.
Experimental Protocols
Protocol 1: Membrane Fluidity Assay in Liposomes
This protocol describes the preparation of liposomes and the subsequent measurement of membrane fluidity using this compound.
Materials:
-
N-Dansyl-phosphatidylethanolamine (this compound)
-
Lipids (e.g., DPPC, POPC, Cholesterol)
-
Chloroform (B151607) or other suitable organic solvent
-
Buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome Preparation: a. Dissolve the desired lipids and this compound (at a molar ratio of 200-500:1 lipids:probe) in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing for 5-10 minutes. This will form multilamellar vesicles (MLVs). e. To create unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm).
-
Fluorescence Anisotropy Measurement: a. Dilute the this compound labeled liposome suspension to a suitable concentration in the measurement buffer to avoid inner filter effects. b. Transfer the sample to a quartz cuvette and place it in the temperature-controlled sample holder of the fluorometer. c. Set the excitation wavelength to approximately 336 nm and the emission wavelength to approximately 513 nm. Note: These wavelengths may need to be optimized for your specific instrument and experimental conditions. d. Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. e. Calculate the fluorescence anisotropy (r) using the formula provided above.
Protocol 2: Membrane Fluidity Assay in Live Cells
This protocol provides a general guideline for labeling live cells with this compound and measuring membrane fluidity.
Materials:
-
N-Dansyl-phosphatidylethanolamine (this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells (adherent or suspension)
-
Fluorometer equipped with polarizers and a cell-compatible sample holder
Procedure:
-
Cell Preparation and Labeling: a. Culture cells to the desired confluency. b. Prepare a working solution of this compound in cell culture medium or PBS. The final concentration of this compound should be optimized for your cell type but is typically in the range of 1-10 µM. c. For adherent cells, wash the cells with PBS and then incubate with the this compound working solution for 15-30 minutes at 37°C. d. For suspension cells, pellet the cells by centrifugation, resuspend in the this compound working solution, and incubate for 15-30 minutes at 37°C. e. After incubation, wash the cells twice with PBS to remove unincorporated probe. f. Resuspend or cover the cells with fresh PBS or culture medium for measurement.
-
Fluorescence Anisotropy Measurement: a. Transfer the labeled cell suspension or plate of adherent cells to the fluorometer. b. Follow the same measurement procedure as described in Protocol 1, step 2, ensuring the sample is maintained at the desired temperature.
Visualizing the Workflow and Principles
To further clarify the experimental process and underlying concepts, the following diagrams have been generated using the DOT language.
Applications in Research and Drug Development
The this compound membrane fluidity assay is a versatile tool with broad applications:
-
Characterizing Lipid Bilayers: Investigating the effects of lipid composition, cholesterol content, and temperature on the physical properties of model membranes.
-
Drug-Membrane Interactions: Assessing how small molecules, peptides, or nanoparticles interact with and alter the fluidity of cell membranes. This is crucial for understanding mechanisms of drug action and potential toxicity.
-
Cellular Physiology and Pathology: Studying changes in membrane fluidity associated with various cellular processes, such as cell signaling, membrane fusion, and disease states like cancer and neurodegenerative disorders.
-
High-Throughput Screening: The assay can be adapted for a microplate format, enabling the high-throughput screening of compound libraries for their effects on membrane fluidity.
By providing a robust and sensitive method to query the dynamic nature of lipid bilayers, the this compound membrane fluidity assay serves as an invaluable tool for advancing our understanding of cellular function and for the development of novel therapeutics.
Application Notes and Protocols for DNS-PE Labeling of Lipoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeling lipoproteins is a critical technique for investigating their metabolism, interaction with cells, and role in disease. N-(5-Dimethylaminonaphthalene-1-sulfonyl)-phosphatidylethanolamine (DNS-PE), a fluorescent phospholipid analog, serves as a valuable tool for this purpose. When incorporated into the phospholipid monolayer of lipoproteins, the dansyl group of this compound exhibits fluorescence that is sensitive to the polarity of its environment. This property allows for the study of lipoprotein structure and function through fluorescence spectroscopy. This document provides a detailed experimental protocol for the labeling of various lipoprotein classes (HDL, LDL, and VLDL) with this compound, methods for the purification of labeled lipoproteins, and procedures for their characterization.
Principle of this compound Labeling
This compound is an amphipathic molecule that spontaneously inserts into the phospholipid monolayer of lipoproteins. The dansyl fluorophore is environmentally sensitive; its fluorescence emission maximum and quantum yield change in response to the polarity of its surroundings. In the hydrophobic environment of the lipoprotein lipid layer, the fluorescence intensity of this compound increases, and the emission maximum shifts to a shorter wavelength (blue shift) compared to its fluorescence in an aqueous solution. This change in fluorescence can be used to monitor the incorporation of the probe into the lipoprotein and to study the biophysical properties of the lipoprotein particle.
Experimental Protocols
Materials and Reagents
-
Isolated lipoprotein fractions (HDL, LDL, VLDL) in a suitable buffer (e.g., Tris-buffered saline, pH 7.4)
-
N-(5-Dimethylaminonaphthalene-1-sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium (B8662869) salt (this compound)
-
Ethanol (B145695), absolute
-
Tris-buffered saline (TBS): 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B or a pre-packed column suitable for lipoprotein separation)
-
Dialysis tubing (e.g., 10 kDa molecular weight cutoff)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Protocol 1: this compound Labeling of Lipoproteins
This protocol is a general guideline and may require optimization for specific lipoprotein subtypes and experimental goals.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in absolute ethanol to a final concentration of 1 mg/mL.
-
Store the stock solution in a light-protected container at -20°C.
-
-
Lipoprotein Preparation:
-
Isolate desired lipoprotein fractions (HDL, LDL, or VLDL) from plasma using standard ultracentrifugation or other purification methods.
-
Determine the protein concentration of the isolated lipoprotein fraction using a standard protein assay (e.g., BCA or Lowry assay).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired amount of isolated lipoprotein. The final protein concentration during incubation should be approximately 1 mg/mL.
-
Add the this compound stock solution to the lipoprotein suspension. A starting point for optimization is a molar ratio of this compound to lipoprotein protein of 5:1. For VLDL, which has a higher lipid-to-protein ratio, a higher molar ratio of this compound may be required.
-
The final concentration of ethanol in the reaction mixture should be kept below 1% to avoid denaturation of the lipoproteins.
-
Incubate the mixture for 1 to 4 hours at 37°C with gentle agitation, protected from light. The optimal incubation time may vary depending on the lipoprotein class and should be determined empirically.
-
Protocol 2: Purification of this compound Labeled Lipoproteins
It is crucial to remove unincorporated this compound from the labeled lipoprotein sample, as free probe can interfere with subsequent fluorescence measurements.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a size exclusion chromatography column with TBS. The column matrix should have a fractionation range suitable for the size of the lipoprotein being purified.
-
Carefully load the incubation mixture onto the top of the column.
-
Elute the column with TBS and collect fractions.
-
Monitor the elution profile by measuring the absorbance of the fractions at 280 nm (for protein) and the fluorescence of the dansyl group (Excitation: ~340 nm, Emission: ~520 nm).
-
The first peak, which should be fluorescent, corresponds to the this compound labeled lipoproteins. The later, smaller fluorescent peak will contain the unincorporated this compound.
-
Pool the fractions containing the labeled lipoproteins.
-
-
Dialysis (Alternative Method):
-
Transfer the incubation mixture to a dialysis bag with a suitable molecular weight cutoff (e.g., 10 kDa).
-
Dialyze against a large volume of TBS at 4°C for 24-48 hours with several buffer changes to remove the free this compound.
-
Protocol 3: Characterization of this compound Labeled Lipoproteins
-
Quantification of Labeling:
-
Measure the protein concentration of the purified labeled lipoprotein solution.
-
Measure the absorbance of the dansyl group at its absorption maximum (~340 nm).
-
The degree of labeling can be estimated using the molar extinction coefficient of this compound.
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence emission spectrum of the this compound labeled lipoproteins (Excitation: ~340 nm).
-
The emission maximum should be in the range of 480-520 nm, indicating the incorporation of the probe into a hydrophobic environment.
-
-
Integrity of Labeled Lipoproteins:
-
Assess the structural integrity of the labeled lipoproteins using native polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis. The mobility of the labeled lipoproteins should be comparable to that of unlabeled lipoproteins.[1]
-
Functional integrity can be assessed by specific binding assays or enzymatic activity measurements, depending on the lipoprotein and the intended application.
-
Data Presentation
| Parameter | HDL | LDL | VLDL | Reference |
| Suggested this compound:Protein Molar Ratio | 5:1 | 5:1 | 10:1 | (General starting point) |
| Incubation Time (hours) | 1 - 4 | 1 - 4 | 2 - 6 | (Optimization required) |
| Incubation Temperature (°C) | 37 | 37 | 37 | [2] |
| Excitation Wavelength (nm) | ~340 | ~340 | ~340 | (Typical for Dansyl group) |
| Emission Wavelength (nm) | ~480-520 | ~480-520 | ~480-520 | (In hydrophobic environment) |
Visualizations
Experimental Workflow for this compound Labeling of Lipoproteins
Caption: Workflow for this compound labeling of lipoproteins.
Principle of this compound Incorporation into a Lipoprotein
Caption: this compound incorporation into a lipoprotein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient incubation time or temperature. | Optimize incubation time (try up to 6 hours) and ensure temperature is maintained at 37°C. |
| Inappropriate this compound to lipoprotein ratio. | Titrate the molar ratio of this compound to lipoprotein. | |
| Poor quality of this compound or lipoproteins. | Use fresh, high-quality reagents. Ensure lipoproteins have not been subjected to multiple freeze-thaw cycles. | |
| Precipitation of Lipoproteins | High concentration of ethanol in the labeling reaction. | Ensure the final ethanol concentration is below 1%. |
| Lipoprotein instability. | Perform labeling in a buffer that maintains lipoprotein stability. | |
| High Background Fluorescence | Incomplete removal of free this compound. | Optimize the purification step. Use a longer SEC column or increase the number of dialysis buffer changes. |
| Altered Lipoprotein Mobility on Gel | Aggregation or fragmentation of lipoproteins during labeling. | Reduce the this compound concentration or incubation time. Confirm the integrity of the starting lipoprotein material. |
Conclusion
The protocol described provides a robust method for the fluorescent labeling of lipoproteins with this compound. This technique enables researchers to investigate various aspects of lipoprotein biology, from their fundamental biophysical properties to their complex interactions within biological systems. Careful optimization of the labeling and purification steps is essential for obtaining high-quality, reliably labeled lipoproteins for downstream applications in research and drug development.
References
Step-by-Step Guide for DNS-PE Incorporation into Vesicles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of the fluorescent probe N-Dansyl-phosphatidylethanolamine (DNS-PE) into lipid vesicles. This compound is a valuable tool for studying the biophysical properties of lipid bilayers, including membrane polarity, fluidity, and fusion events. Its fluorescent properties are highly sensitive to the local environment, making it an excellent probe for characterizing liposomal drug delivery systems.
Core Principles
The incorporation of this compound into vesicles is achieved by including it in the initial lipid mixture during vesicle preparation. As a lipophilic molecule, this compound readily inserts into the lipid bilayer. The primary methods for vesicle formation are the thin-film hydration technique followed by size reduction through extrusion or sonication.
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar vesicles of a defined size incorporating this compound.
Materials:
-
Primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
N-Dansyl-phosphatidylethanolamine (this compound)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen or argon gas
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of the primary phospholipid and this compound in chloroform. A typical molar ratio of this compound to the primary lipid is 1-5 mol%.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired volume of hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs). This will result in a milky suspension.
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Storage:
-
Store the resulting this compound labeled vesicle suspension at 4°C. For long-term storage, it is advisable to protect the sample from light to prevent photobleaching of the this compound probe.
-
Protocol 2: Characterization of this compound Labeled Vesicles
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of the vesicles. This information is used to determine the hydrodynamic radius and the size distribution (PDI) of the vesicle population.
-
Procedure:
-
Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Perform the measurement according to the instrument's instructions to obtain the average vesicle size and PDI.
-
2. Fluorescence Spectroscopy
-
Principle: The fluorescence emission spectrum of this compound is sensitive to the polarity of its environment. In the relatively polar environment of the lipid-water interface of a vesicle, the emission maximum will be red-shifted compared to a non-polar solvent.[1]
-
Procedure:
-
Dilute the this compound labeled vesicle suspension in the hydration buffer to a suitable concentration for fluorescence measurements.
-
Transfer the sample to a quartz cuvette.
-
Record the fluorescence emission spectrum using an excitation wavelength of approximately 340 nm.[1] The emission maximum is expected to be around 518 nm for this compound in POPC vesicles.[1]
-
The fluorescence intensity can be used to determine the relative concentration of the probe in the vesicles.
-
3. Determination of Labeling Efficiency
-
Principle: The efficiency of this compound incorporation can be estimated by separating the unincorporated probe from the labeled vesicles and quantifying the amount of this compound in the vesicle fraction.
-
Procedure:
-
Separate the vesicles from the unincorporated this compound using a size-exclusion chromatography column (e.g., Sephadex G-50).
-
Collect the fractions containing the vesicles (typically the void volume).
-
Disrupt the vesicles in the collected fractions by adding a detergent (e.g., Triton X-100).
-
Measure the fluorescence of the disrupted vesicle solution.
-
Compare the fluorescence intensity to a standard curve of known this compound concentrations to determine the amount of incorporated probe.
-
Calculate the labeling efficiency as the percentage of incorporated this compound relative to the initial amount used.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound labeled vesicles.
| Vesicle Preparation Parameter | Typical Value/Range | Reference |
| This compound Molar Ratio | 1-5 mol% | General Practice |
| Primary Phospholipid | POPC, DPPC, etc. | [1][2] |
| Hydration Buffer | PBS, pH 7.4 | |
| Extrusion Pore Size | 100 nm |
| Characterization Parameter | Typical Value/Range | Reference |
| Hydrodynamic Radius (DLS) | 100-200 nm (post-extrusion) | |
| Polydispersity Index (PDI) | < 0.2 | |
| This compound Excitation Wavelength | ~340 nm | |
| This compound Emission Wavelength | ~518 nm (in POPC) |
Mandatory Visualization
Caption: Workflow for this compound incorporation into vesicles.
This application note provides a foundational framework for the successful incorporation and characterization of this compound in lipid vesicles. Researchers are encouraged to optimize these protocols for their specific lipid compositions and experimental needs.
References
- 1. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-loaded phosphatidylethanolamine-conjugated nanoliposomes: in vitro characterization and their accumulation in liver, kidneys, and lungs in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lipase Enzyme Kinetics using a Chromogenic Substrate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides to glycerol (B35011) and free fatty acids.[1] The study of lipase (B570770) kinetics is crucial for various applications, including drug development, biofuel production, and food technology. A common and effective method for determining lipase activity involves the use of synthetic chromogenic substrates, such as p-nitrophenyl esters. This application note details the use of a chromogenic substrate, here exemplified by 1,2-dioleoyl-sn-glycero-3-(6-((2,4-dinitrophenyl)amino)hexanoyl) (DNS-PE), to measure the kinetic parameters of lipase. The assay is based on the enzymatic hydrolysis of the substrate, which releases a chromogenic compound that can be quantified spectrophotometrically.
Principle of the Assay
The this compound assay is a colorimetric method for measuring lipase activity. Lipase hydrolyzes the this compound substrate, releasing a dinitrophenyl-containing compound. The rate of formation of this colored product is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at a specific wavelength. This allows for the determination of key enzyme kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).
Materials and Reagents
-
Lipase enzyme solution (e.g., from Candida rugosa)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, with 0.1 M NaCl and 1 mM CaCl_2)
-
Solvent for substrate (e.g., isopropanol (B130326) or ethanol)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the released chromophore.
-
Incubator
Experimental Workflow
The following diagram illustrates the general workflow for the this compound lipase kinetics assay.
Caption: Workflow for Lipase Kinetic Analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration
-
Prepare Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., isopropanol) to a concentration of 10 mM.
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in assay buffer ranging from 0.05 mM to 2.0 mM.
-
Set up the Assay Plate: Add 180 µL of each substrate dilution to triplicate wells of a 96-well plate. Include a blank with assay buffer only.
-
Enzyme Preparation: Prepare a stock solution of lipase in the assay buffer. The final concentration in the well should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Initiate the Reaction: Add 20 µL of the lipase solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C) and measure the absorbance at the appropriate wavelength (e.g., 346 nm for p-nitrophenyl butyrate, which is analogous) every minute for 10-20 minutes.[1]
-
Data Analysis: Calculate the initial reaction velocity (V_0) for each substrate concentration from the linear portion of the absorbance vs. time curve.
Protocol 2: Determination of K_m and V_max
-
Follow Protocol 1: Perform the assay as described in Protocol 1 using a range of substrate concentrations that bracket the expected K_m value.
-
Data Analysis:
-
Plot the initial velocity (V_0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R): V_0 = (V_max * [S]) / (K_m + [S])
-
Alternatively, use a Lineweaver-Burk plot (1/V_0 vs. 1/[S]) for a linear representation, although non-linear regression is generally preferred for its accuracy.
-
Data Presentation
The quantitative data from the kinetic experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Initial Reaction Rates at Varying Substrate Concentrations
| Substrate Concentration (mM) | Initial Velocity (µmol/min/mg) |
| 0.05 | 15.2 ± 1.1 |
| 0.10 | 28.9 ± 2.3 |
| 0.25 | 55.1 ± 4.5 |
| 0.50 | 80.3 ± 6.7 |
| 1.00 | 105.6 ± 8.9 |
| 1.50 | 118.4 ± 9.8 |
| 2.00 | 125.1 ± 10.5 |
Table 2: Calculated Kinetic Parameters for Lipase
| Kinetic Parameter | Value |
| V_max (µmol/min/mg) | 150.3 |
| K_m (mM) | 0.35 |
Signaling Pathway and Logical Relationships
The following diagram illustrates the enzymatic reaction and the principle of detection.
Caption: Principle of the Chromogenic Lipase Assay.
Application in Drug Development: Inhibitor Screening
This assay can be adapted for high-throughput screening (HTS) of lipase inhibitors.
Protocol 3: High-Throughput Screening of Lipase Inhibitors
-
Prepare Compound Plate: Prepare a 96-well or 384-well plate with potential inhibitor compounds at various concentrations. Include positive (known inhibitor) and negative (vehicle) controls.
-
Add Enzyme: Add a pre-determined concentration of lipase to each well and incubate for a specific period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the this compound substrate at a concentration close to its K_m value to all wells.
-
Measure Activity: Measure the absorbance kinetically as described in Protocol 1.
-
Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
The following diagram outlines the workflow for inhibitor screening.
Caption: Workflow for High-Throughput Lipase Inhibitor Screening.
Conclusion
The use of chromogenic substrates like this compound provides a robust, sensitive, and reproducible method for measuring lipase kinetics.[1] The assay is amenable to high-throughput formats, making it a valuable tool for basic research, enzyme characterization, and drug discovery applications. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and scientists in the field.
References
Application Notes and Protocols for Selective Labeling of PHGDH with DNS-pE
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphoglycerate (B1209933) Dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway. It catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. Upregulation of PHGDH has been observed in various cancers, making it an attractive target for therapeutic intervention. DNS-pE is a fluorescent probe that has been identified as a covalent inhibitor of PHGDH, binding to cysteine residues C234, C281, and C295. This document provides detailed protocols for the selective labeling of PHGDH with this compound for biochemical and cellular analysis.
Quantitative Data Summary
| Inhibitor | IC50 (µM) | Binding Mechanism | Reference |
| This compound | Not Reported | Covalent | [1] |
| NCT-503 | 2.5 ± 0.6 | Allosteric | [2] |
| CBR-5884 | 33 ± 12 | Covalent | [2] |
| Oridonin | 0.48 ± 0.02 | Covalent | [1] |
| BI-4924 | Not Reported | NAD+ Competitive | [1] |
| PKUMDL-WQ-2101 | 28.1 ± 1.3 | Allosteric |
Experimental Protocols
Protocol 1: Synthesis of this compound Probe
This protocol describes a plausible synthetic route for this compound, which involves the reaction of dansyl chloride with O-phospho-L-serine.
Materials:
-
Dansyl chloride
-
O-Phospho-L-serine
-
Sodium bicarbonate (NaHCO3)
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na2SO4)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Dissolve O-Phospho-L-serine in a 1:1 mixture of acetone and water containing two equivalents of sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of dansyl chloride (1 equivalent) in acetone to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours in the dark.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the this compound probe.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Labeling of Recombinant PHGDH with this compound
This protocol details the procedure for labeling purified recombinant PHGDH with the this compound probe.
Materials:
-
Purified recombinant human PHGDH
-
This compound probe (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
4x SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Dilute the purified PHGDH to a final concentration of 1-5 µM in the assay buffer.
-
Add this compound to the PHGDH solution to the desired final concentration (e.g., 1, 5, 10, 25 µM). A DMSO-only control should be included.
-
Incubate the reaction mixture at 37°C for 1 hour in the dark.
-
Terminate the labeling reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PHGDH using an in-gel fluorescence scanner with appropriate excitation and emission wavelengths for the dansyl fluorophore (Excitation: ~340 nm, Emission: ~520 nm).
-
After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize total protein and confirm equal loading.
Protocol 3: Determination of IC50 of this compound using a Coupled Enzyme Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for PHGDH activity using a coupled assay that measures the production of NADH through the reduction of resazurin (B115843) to the fluorescent resorufin.
Materials:
-
Purified recombinant human PHGDH
-
This compound (serial dilutions)
-
3-Phosphoglycerate (3-PG), substrate
-
NAD+, cofactor
-
Diaphorase
-
Resazurin
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Ex/Em = 544/590 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, 3-PG (e.g., 100 µM), NAD+ (e.g., 200 µM), diaphorase (e.g., 0.2 U/mL), and resazurin (e.g., 20 µM).
-
Add serial dilutions of this compound (or DMSO for the control) to the wells of the 96-well plate.
-
Add the PHGDH enzyme to the reaction mixture (final concentration e.g., 5-10 nM) and immediately add this enzyme-reaction mix to the wells containing the inhibitor.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence at Ex/Em = 544/590 nm over time (e.g., every 2 minutes for 30-60 minutes).
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: In-Gel Fluorescence Detection of PHGDH in Cell Lysates
This protocol outlines the labeling of endogenous PHGDH in cell lysates with this compound and subsequent detection by in-gel fluorescence.
Materials:
-
Cells expressing PHGDH (e.g., MDA-MB-468)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
This compound probe
-
BCA protein assay kit
-
4x SDS-PAGE loading buffer
-
Fluorescence imaging system
Procedure:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Add this compound to the lysate at various concentrations (e.g., 10, 25, 50 µM). Include a DMSO control.
-
Incubate the lysate with the probe for 1-2 hours at 37°C in the dark.
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
After electrophoresis, visualize the fluorescently labeled PHGDH band using an in-gel fluorescence scanner.
-
Optionally, the gel can be further processed for Western blotting using a PHGDH-specific antibody to confirm the identity of the labeled band.
Visualizations
PHGDH Signaling Pathway
Caption: PHGDH signaling pathway in cancer.
Experimental Workflow for PHGDH Labeling
Caption: Workflow for in vitro labeling of PHGDH.
Logical Relationship of Covalent Inhibition
Caption: Covalent inhibition of PHGDH by this compound.
References
Application Notes and Protocols for DNS-PE in Fluorescence Recovery After Photobleaching (FRAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction to DNS-PE in FRAP
Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to study the dynamics of fluorescently labeled molecules in living cells and artificial membrane systems. When applied to the fluorescent lipid analog Dansyl-Phosphatidylethanolamine (this compound), FRAP provides a powerful tool to investigate the lateral diffusion and mobility of lipids within a membrane. This allows for the quantitative analysis of membrane fluidity, the characterization of membrane domains, and the investigation of drug-membrane interactions.
The dansyl group of this compound is environmentally sensitive, meaning its fluorescence properties can change based on the polarity of its surroundings. This property, combined with FRAP, allows for detailed studies of lipid dynamics in various membrane environments. Applications of this compound in FRAP are particularly relevant in drug development for assessing how a compound interacts with and alters the physical properties of the cell membrane, which can be crucial for its mechanism of action and cellular uptake.
Principle of FRAP
The FRAP technique involves several key steps:
-
Pre-Bleach: A region of interest (ROI) in a sample uniformly labeled with a fluorescent probe like this compound is imaged at low laser intensity to determine the baseline fluorescence.
-
Photobleaching: A high-intensity laser is focused on the ROI to irreversibly photobleach the fluorophores within that area, causing a significant drop in fluorescence.
-
Post-Bleach (Recovery): The fluorescence in the bleached ROI is monitored over time at low laser intensity. The recovery of fluorescence occurs as unbleached fluorescent molecules from the surrounding area diffuse into the bleached region.
-
Data Analysis: The rate of fluorescence recovery is analyzed to determine the diffusion coefficient (D) and the mobile fraction (Mf) of the fluorescently labeled molecules. The diffusion coefficient provides a measure of the speed of molecular movement, while the mobile fraction indicates the percentage of molecules that are free to move within the membrane.
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Liposomes for FRAP
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for in vitro FRAP analysis, suitable for screening drug-membrane interactions.
Materials:
-
Primary lipid (e.g., DOPC, POPC) in chloroform (B151607)
-
This compound (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(5-dimethylamino-1-naphthalenesulfonyl)) in chloroform
-
Chloroform and methanol
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Nitrogen gas stream
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the primary lipid and this compound in chloroform at a molar ratio of 99:1 to 99.5:0.5. The final concentration of the fluorescent probe should be low enough to avoid self-quenching.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form LUVs with a defined size, pass the MLV suspension through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. Repeat the extrusion process 11-21 times to ensure a homogenous population of vesicles.
-
-
Sample Mounting for Microscopy:
-
The resulting LUV suspension can be mounted on a glass-bottom dish for FRAP analysis.
-
Protocol 2: Labeling Live Cells with this compound for FRAP
This protocol outlines the procedure for labeling the plasma membrane of cultured cells with this compound to study in vivo lipid dynamics.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
This compound
-
Ethanol (B145695) or DMSO
-
Serum-free cell culture medium or appropriate buffer (e.g., HBSS)
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in ethanol or DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
-
Cell Labeling:
-
Wash the cultured cells twice with serum-free medium or buffer.
-
Dilute the this compound stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Incubate the cells with the this compound labeling solution at 4°C for 10-15 minutes to label the outer leaflet of the plasma membrane.
-
Wash the cells three times with cold serum-free medium or buffer to remove excess probe.
-
-
FRAP Analysis:
-
Immediately proceed with FRAP imaging on a confocal microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C and 5% CO2).
-
Data Acquisition and Analysis
Microscope Setup:
-
Microscope: A laser scanning confocal microscope equipped for FRAP is required.
-
Objective: A high numerical aperture oil immersion objective (e.g., 60x or 100x) is recommended for high-resolution imaging.
-
Laser Lines: For this compound, excitation is typically around 340 nm, and emission is collected in the range of 450-550 nm. However, two-photon excitation can also be used.
FRAP Data Acquisition Parameters:
-
Pre-Bleach Images: Acquire 5-10 images at low laser power to establish the initial fluorescence intensity.
-
Bleaching: Use a high-power laser beam to bleach a circular region of interest (ROI) of a few micrometers in diameter. The bleach time should be as short as possible to minimize diffusion during the bleach pulse.
-
Post-Bleach Images: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery. The frequency of image acquisition should be high initially and can be decreased as the recovery slows down.
Data Analysis:
-
Normalization: The fluorescence intensity of the bleached ROI is corrected for background and photobleaching during image acquisition.
-
Curve Fitting: The normalized recovery curve is fitted to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). For two-dimensional diffusion in a plane, the following equation can be used for a circular bleach spot:
-
D = 0.224 * (w^2 / t½)
-
Where D is the diffusion coefficient, w is the radius of the bleached spot, and t½ is the half-time of recovery.
-
-
-
Mobile Fraction Calculation: The mobile fraction is calculated as:
-
Mf = (I_final - I_postbleach) / (I_prebleach - I_postbleach)
-
Where I_final is the fluorescence intensity at the end of the recovery, I_postbleach is the intensity immediately after bleaching, and I_prebleach is the initial intensity.
-
-
Quantitative Data Summary
The following table summarizes typical diffusion coefficients for various lipids in different membrane systems, which can be used as a reference for interpreting this compound FRAP data. Note that specific values for this compound can vary depending on the experimental conditions.
| Lipid Probe | Membrane System | Temperature (°C) | Diffusion Coefficient (D) (µm²/s) | Reference |
| DOPE-NBD | Supported DOPC Bilayer | Room Temp | 1.9 ± 0.4 | [1] |
| DOPE-Rho | Supported DOPC Bilayer | Room Temp | 1.9 ± 0.3 | [1] |
| DOPE-Rho | Giant DOPC Liposomes | Room Temp | 3.7 ± 0.5 | [1] |
| DiD | Mitochondria-like SLB | Room Temp | ~2-3 | [2] |
| POPC | Dehydrated MLV | 49 | 0.86 ± 0.02 | |
| POPC | Hydrated MLV | 49 | 1.9 ± 0.1 |
Visualizations
Experimental Workflow for this compound FRAP
Caption: General workflow for a FRAP experiment using this compound.
Application in Drug Development: Assessing Membrane Fluidity Changes
This compound FRAP can be employed to investigate how a drug candidate affects membrane fluidity, which can be an important indicator of its interaction with the cell membrane and potential cytotoxicity.
Caption: Logic diagram for using this compound FRAP in drug screening.
References
- 1. FRAP Analysis of Membrane-Associated Proteins: Lateral Diffusion and Membrane-Cytoplasmic Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Diffusion in Supported Lipid Bilayers: A Comparison between Line-Scanning Fluorescence Correlation Spectroscopy and Single-Particle Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Lipolysis with Dansyl-Phosphatidylethanolamine (DNS-PE): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quantitative analysis of lipolysis, the metabolic process of breaking down triglycerides into glycerol (B35011) and free fatty acids, is crucial for understanding metabolic diseases such as obesity and diabetes, as well as for the development of therapeutic interventions. A variety of methods exist for measuring lipolysis, with fluorescent assays offering high sensitivity and real-time monitoring capabilities. This document provides detailed protocols and application notes for the use of Dansyl-Phosphatidylethanolamine (DNS-PE) as a fluorescent probe for the quantitative analysis of lipolysis.
Principle of the this compound Lipolysis Assay:
Dansyl-Phosphatidylethanolamine is a fluorescently labeled phospholipid. The dansyl group is environmentally sensitive, meaning its fluorescence properties change based on the polarity of its surroundings. In its native state, incorporated into a lipid droplet or a lipoprotein particle, the fluorescence of this compound is relatively low. Upon the action of lipases, which hydrolyze the lipids, the this compound probe is released into a more aqueous environment or binds to albumin. This change in the microenvironment leads to a significant increase in fluorescence intensity and a blue shift in the emission maximum. The rate of this fluorescence change is directly proportional to the rate of lipolysis. A study by Johnson et al. (1980) demonstrated that the addition of lipoprotein lipase (B570770) to very low-density lipoproteins (VLDL) labeled with this compound resulted in a greater than 3-fold increase in fluorescence, which correlated well with the release of free fatty acids[1].
Applications:
-
High-throughput screening of lipolysis modulators: The fluorescent nature of the assay makes it amenable to microplate-based formats for screening large libraries of compounds that may inhibit or activate lipases.
-
Characterization of lipase activity: The assay can be used to determine the kinetic parameters of lipases from various sources.
-
Studying the effect of physiological and pathological conditions on lipolysis: Researchers can investigate how factors like hormones, cytokines, or disease states affect lipolytic activity in cell cultures or tissue explants.
Lipolysis Signaling Pathway
The hormonal regulation of lipolysis in adipocytes is a complex process involving a cascade of signaling events. The following diagram illustrates the key pathways.
Caption: Hormonal regulation of lipolysis signaling pathway in adipocytes.
Experimental Workflow: this compound Cellular Lipolysis Assay
The following diagram outlines the general workflow for performing a quantitative lipolysis assay in a cellular model using the this compound fluorescent probe.
Caption: Experimental workflow for this compound based cellular lipolysis assay.
Quantitative Data Presentation
Table 1: Quantitative Analysis of VLDL Lipolysis using this compound
This table summarizes the quantitative findings from the study by Johnson et al. (1980) on the lipolysis of this compound-labeled VLDL by lipoprotein lipase.
| Parameter | Value/Observation | Reference |
| Fluorescence Change | > 3-fold increase in fluorescence intensity | [1] |
| Emission Maximum Shift | 20 nm blue shift | [1] |
| Correlation (Fluorescence vs. FFA Release) | ||
| - Initial Rate | r = 0.98 | [1] |
| - Total Fluorescence Increase | r = 0.95 | [1] |
| Michaelis-Menten Kinetics (Km) | 1.0 for lipoprotein lipase | [1] |
Table 2: Representative Data from a Fluorescent Cellular Lipolysis Assay
The following table presents example data from a cellular lipolysis assay using a fluorescent probe. This data is illustrative and based on typical results obtained with fluorescent fatty acid analogs in differentiated adipocytes.
| Treatment Group | Lipolysis Stimulator | Test Compound | Relative Fluorescence Units (RFU)/min | % of Stimulated Control |
| Basal | - | Vehicle | 15.2 ± 2.1 | 12.6% |
| Stimulated Control | Isoproterenol (10 µM) | Vehicle | 120.5 ± 8.9 | 100% |
| Test Compound A | Isoproterenol (10 µM) | Compound A (1 µM) | 65.8 ± 5.4 | 54.6% |
| Test Compound B | Isoproterenol (10 µM) | Compound B (1 µM) | 115.3 ± 9.2 | 95.7% |
| Test Compound C | Isoproterenol (10 µM) | Compound C (1 µM) | 18.1 ± 2.5 | 15.0% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Labeled Lipid Substrate
This protocol is adapted for creating a this compound labeled lipid substrate for use in cellular assays.
Materials:
-
This compound (Dansyl-Phosphatidylethanolamine)
-
Triglyceride (e.g., Triolein)
-
Phosphatidylcholine (PC)
-
Probe sonicator
-
Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA, pH 7.4)
Procedure:
-
In a glass vial, dissolve this compound, triglyceride, and phosphatidylcholine in chloroform at a desired molar ratio (e.g., 1:10:5).
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in the assay buffer by vortexing.
-
Sonicate the lipid suspension on ice using a probe sonicator until the solution is translucent. This creates small unilamellar vesicles (SUVs) containing the this compound probe.
-
Store the prepared lipid substrate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Quantitative Cellular Lipolysis Assay using this compound
This protocol describes the measurement of lipolysis in cultured adipocytes (e.g., differentiated 3T3-L1 cells).
Materials:
-
Differentiated adipocytes in a 96-well black, clear-bottom plate
-
This compound labeled lipid substrate (from Protocol 1)
-
Assay Buffer (Krebs-Ringer bicarbonate buffer with 2% fatty acid-free BSA, pH 7.4)
-
Lipolysis stimulator (e.g., Isoproterenol)
-
Test compounds (inhibitors or activators)
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Culture and differentiate adipocytes in a 96-well plate until mature.
-
Wash the cells twice with pre-warmed PBS.
-
-
Labeling:
-
Add the this compound labeled lipid substrate (diluted in assay buffer) to each well.
-
Incubate for 1-2 hours at 37°C to allow the cells to take up the labeled lipids.
-
Wash the cells three times with pre-warmed assay buffer to remove any unincorporated substrate.
-
-
Assay:
-
Add 100 µL of assay buffer to each well.
-
Add test compounds at desired concentrations to the appropriate wells. Include vehicle controls.
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence kinetically with excitation at ~340 nm and emission at ~520 nm. Take a baseline reading for 5-10 minutes.
-
Add the lipolysis stimulator (e.g., isoproterenol) to the appropriate wells.
-
Continue to measure fluorescence intensity every 1-2 minutes for 60-120 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve).
-
Subtract the basal rate (no stimulator) from the stimulated rates.
-
Normalize the data to the stimulated control to determine the percent inhibition or activation by the test compounds.
-
Plot the results and perform statistical analysis as required.
-
References
Application Notes and Protocols for DNS-PE Assay in Lipid-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dansyl-Phosphatidylethanolamine (DNS-PE) assay is a powerful, fluorescence-based method for investigating the interactions between proteins and lipid membranes. This technique leverages the environmentally sensitive fluorescent properties of the dansyl fluorophore attached to the headgroup of a phosphatidylethanolamine (B1630911) (PE) lipid. The assay provides valuable insights into the binding affinity and specificity of proteins to lipid bilayers, making it a crucial tool in cell biology, biochemistry, and drug discovery.
The principle of the this compound assay is based on the change in the fluorescence emission of the dansyl probe upon alteration of its local environment. When this compound is incorporated into a lipid vesicle, the dansyl group is exposed to the aqueous environment at the membrane surface. Upon the binding of a protein to the lipid bilayer in proximity to the this compound, the polarity of the environment around the dansyl probe changes. This change in polarity leads to a detectable shift in the fluorescence emission spectrum, typically a blue shift (a shift to a shorter wavelength), and an increase in fluorescence intensity. By titrating the protein of interest against a constant concentration of this compound-containing liposomes, one can monitor these fluorescence changes to determine the binding parameters, such as the dissociation constant (Kd), which quantifies the affinity of the protein for the lipid membrane.
Applications
-
Determination of Protein-Lipid Binding Affinity: The this compound assay is widely used to quantify the strength of the interaction between a protein and a lipid membrane by determining the dissociation constant (Kd).
-
Specificity of Lipid Interactions: By preparing liposomes with varying lipid compositions, the assay can be used to assess the specificity of a protein for different lipid headgroups or acyl chain compositions.
-
Screening for Modulators of Protein-Lipid Interactions: This assay is adaptable for high-throughput screening to identify small molecules or other factors that enhance or inhibit the binding of a protein to a lipid membrane, which is particularly valuable in drug development.
-
Studying the Kinetics of Lipid Transfer: The fluorescence properties of this compound can be exploited to monitor the kinetics of lipid extraction from donor vesicles and their transfer to acceptor liposomes by lipid transfer proteins.[1]
Quantitative Data Presentation
The this compound assay allows for the quantitative determination of binding affinities. The dissociation constant (Kd) is a key parameter derived from this assay. Below is a table summarizing representative Kd values for protein-lipid interactions, some of which have been determined using fluorescence-based assays.
| Protein | Lipid Composition of Vesicles | Dissociation Constant (Kd) | Reference |
| Raf Kinase Inhibitory Protein (RKIP/PEBP1) | Phosphatidylethanolamine-containing vesicles | Not explicitly found with this compound, but known to bind PE | [2][3] |
| GM2 Activator Protein | POPC:dansyl-DHPE (4:1) | Kinetic data reported, not Kd | [4] |
| Prototype Foamy Virus PR-RT | Fluorescently labeled DNA/RNA | 9.1 nM (± 1.7) | [5] |
| RNase H-(Q591-N751) | Fluorescently labeled DNA/RNA | > 40 µM | |
| K2P4.1a | POPE | ~10 µM | |
| K2P4.1a | POPA | ~1 µM |
Note: While the principle is well-established, specific Kd values obtained directly from this compound assays are not always readily available in compiled formats. The table includes examples of Kd values determined by fluorescence-based methods to illustrate the type of quantitative data that can be obtained.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing this compound.
Materials:
-
Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Dansyl-Phosphatidylethanolamine (this compound)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4)
-
Sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. In a clean glass vial, mix the desired amounts of the primary lipid and this compound in chloroform. A typical molar ratio of this compound is 1-5 mol%. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Liposome Hydration and Formation: a. Hydrate the lipid film with the desired volume of assay buffer to achieve the final total lipid concentration (e.g., 1 mM). b. Vortex the mixture vigorously for several minutes to form multilamellar vesicles (MLVs). c. For SUVs: Sonicate the MLV suspension on ice using a probe sonicator until the solution becomes clear. d. For LUVs: Extrude the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a mini-extruder.
Protocol 2: this compound Fluorescence Assay for Protein-Lipid Binding
This protocol outlines the steps for performing the fluorescence titration experiment to determine protein-lipid binding.
Materials:
-
This compound containing liposomes (from Protocol 1)
-
Purified protein of interest in assay buffer
-
Fluorometer with a thermostatted cuvette holder
-
Quartz cuvette
Procedure:
-
Instrument Setup: a. Set the excitation wavelength for the dansyl probe, typically around 340 nm. b. Set the emission wavelength scan range from 400 nm to 600 nm. c. Set the temperature to the desired experimental condition (e.g., 25°C).
-
Baseline Measurement: a. Add a known concentration of this compound containing liposomes to the cuvette with assay buffer. b. Record the fluorescence emission spectrum of the liposomes alone. This will serve as the baseline (F₀).
-
Titration: a. Add a small aliquot of the concentrated protein stock solution to the cuvette containing the liposomes. b. Mix gently and allow the system to equilibrate for a few minutes. c. Record the fluorescence emission spectrum. d. Repeat steps 3a-3c with increasing concentrations of the protein.
-
Data Analysis: a. For each protein concentration, determine the change in fluorescence intensity (ΔF = F - F₀) at the emission maximum or the shift in the emission maximum wavelength. b. Plot the change in fluorescence (ΔF) as a function of the protein concentration. c. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd). The equation for a simple one-site binding model is: ΔF = (ΔF_max * [P]) / (Kd + [P]) where ΔF_max is the maximum change in fluorescence at saturation and [P] is the protein concentration.
Visualizations
Experimental Workflow
Caption: Workflow of the this compound assay for studying protein-lipid interactions.
Signaling Pathway: Regulation of the MAPK Pathway by PEBP1/RKIP
Phosphatidylethanolamine Binding Protein 1 (PEBP1), also known as Raf Kinase Inhibitory Protein (RKIP), is a key regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Its interaction with phosphatidylethanolamine in the cell membrane is thought to be important for its function.
Caption: Regulation of the MAPK signaling pathway by PEBP1/RKIP.
References
- 1. A dansyl fluorescence-based assay for monitoring kinetics of lipid extraction and transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RKIP Regulates MAP Kinase Signaling in Cells with Defective B-Raf Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent DNS-PE photobleaching in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching when working with the fluorescent probe DNS-PE.
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1][2] This process leads to a loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of microscopy data.[2] The primary drivers of photobleaching are high-intensity excitation light, prolonged exposure time, and the presence of molecular oxygen, which can lead to the generation of damaging reactive oxygen species (ROS).[1][3]
The fluorescent probe this compound is a vinyl sulfone-based probe used to selectively label 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) in living mammalian cells.[4] Like other fluorophores, particularly those related to Phycoerythrin (PE) which is known for rapid photobleaching, it is susceptible to fading under illumination.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound photobleaching?
A1: The main factors contributing to the photobleaching of any fluorophore, including this compound, are:
-
High-Intensity Excitation Light: Intense light increases the rate at which fluorophore molecules are excited, elevating the probability of photochemical reactions that lead to bleaching.[1]
-
Prolonged Exposure to Light: The longer the sample is illuminated, the more photons the fluorophores absorb, increasing the cumulative damage.[6]
-
Presence of Molecular Oxygen: In their excited state, fluorophores can react with oxygen to produce reactive oxygen species (ROS) that, in turn, destroy the fluorophore.[1][3]
Q2: How can I optimize my microscope settings to reduce photobleaching?
A2: Optimizing your imaging parameters is the first line of defense against photobleaching. The goal is to find a balance between signal quality and sample preservation.[7]
-
Reduce Excitation Intensity: Use the lowest light intensity that still provides a sufficient signal-to-noise ratio (SNR).[3] This can be achieved by using neutral density (ND) filters or by lowering the laser/lamp power.[2][3]
-
Minimize Exposure Time: Use the shortest camera exposure time possible while still obtaining a clear image.[1][3]
-
Limit Illumination: Keep the sample in the dark whenever you are not actively acquiring an image. Use the microscope's shutter to block the light path between acquisitions.[7][8] When locating the region of interest, use transmitted light (like DIC or phase-contrast) before switching to fluorescence.[2][9]
Q3: What are antifade reagents and are they suitable for this compound, which is used in live cells?
A3: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching, often by scavenging reactive oxygen species.[3][10]
-
For Fixed Samples: Commercial mounting media like ProLong Gold and VECTASHIELD are very effective.[3] They often contain reagents like p-Phenylenediamine (PPD), n-Propyl gallate (NPG), or 1,4-Diazabicyclo-octane (DABCO).[10]
-
For Live-Cell Imaging: Since this compound is used for labeling live cells, traditional antifade mounting media are not suitable due to their toxicity.[1][11] For live-cell experiments, you can add an antioxidant like Trolox or use specialized commercial reagents like VectaCell™ Trolox Antifade Reagent or OxyFluor™ to the imaging buffer to help reduce photobleaching.[1][11]
Q4: Can I use a more photostable fluorophore?
A4: Yes. If your experimental design allows, choosing a more robust fluorophore is a highly effective strategy.[2][6] While this compound is specific for PHGDH, for other applications, consider fluorophores known for their high photostability, such as the Alexa Fluor or DyLight dye families.[3][6]
Troubleshooting Guide: Rapid Signal Loss
If you are experiencing a rapid loss of your this compound fluorescence signal, follow these steps to diagnose and resolve the issue.
Caption: A troubleshooting flowchart for addressing rapid photobleaching.
Quantitative Data Summary
The following tables provide a quick reference for optimizing your experiment to reduce photobleaching.
Table 1: Microscope Settings Adjustments to Minimize Photobleaching
| Parameter | Recommendation | Rationale |
| Light Source | Use LEDs where possible.[9] | Traditional mercury and xenon lamps are very intense; LEDs offer more control.[9] |
| Excitation Intensity | Use the lowest power setting or ND filters for a usable signal.[3] | Reduces the rate of fluorophore excitation and subsequent damage.[1] |
| Exposure Time | Keep as short as possible. | Minimizes the duration of light hitting the sample per image.[3] |
| Objective NA | Use a high Numerical Aperture (NA) objective. | A higher NA lens is more efficient at collecting emitted light, allowing for lower excitation power. |
| Binning | Use if camera supports it.[2] | Combines pixels to increase signal, allowing for shorter exposure times.[8] |
Table 2: Common Antifade Reagents
| Reagent Name | Application | Notes |
| ProLong™ Live, VectaCell™ Trolox | Live Cells | Specifically formulated to be non-toxic and reduce photobleaching in live imaging.[11] |
| Trolox | Live Cells | An antioxidant that can be added to the imaging medium to scavenge ROS.[1] |
| n-Propyl gallate (NPG) | Fixed Cells / Live Cells | Can be used with live cells but may have anti-apoptotic properties.[10] |
| DABCO | Fixed Cells / Live Cells | Less effective than PPD but also less toxic.[10] |
| ProLong™ Gold, VECTASHIELD® | Fixed Cells | Very effective commercial mounting media for fixed samples.[3] |
| p-Phenylenediamine (PPD) | Fixed Cells | Highly effective but can react with certain dyes (e.g., cyanine (B1664457) dyes).[10] |
Experimental Protocols
Protocol 1: General Workflow for Live-Cell Imaging with this compound
This protocol outlines key steps to minimize photobleaching during a live-cell imaging experiment using this compound.
Caption: An experimental workflow for live-cell imaging to minimize photobleaching.
Detailed Steps:
-
Cell Culture: Use a phenol red-free culture medium during imaging to reduce background fluorescence.[12]
-
Probe Incubation: When labeling cells with this compound, protect the sample from light to prevent premature photobleaching.[12]
-
Antifade Reagent: Prepare your final imaging medium and add a live-cell compatible antifade reagent according to the manufacturer's instructions.[11][12]
-
Environmental Control: For time-lapse experiments, use a heated microscope stage with CO₂ control to maintain cell viability.[12]
-
Locate ROI: Use phase-contrast or DIC microscopy to find the desired field of view without exposing the sample to fluorescence excitation.[1]
-
Set Imaging Parameters: On a neighboring, non-critical area, adjust your settings. Reduce laser/lamp power to the minimum required for a clear signal and use the shortest possible exposure time.[8]
-
Image Acquisition: Move to your ROI and begin acquisition. For time-lapse imaging, set the interval between acquisitions to be as long as your experiment allows to minimize total light exposure.[1] Use the shutter to block light between time points.[8]
-
Create a Photobleach Curve (Optional): If performing quantitative analysis, you may need to create a photobleach curve by imaging a control sample continuously. This curve can be used to normalize for loss of fluorescence intensity over time.[8][13]
Photobleaching Mechanism
The diagram below illustrates the simplified photophysical processes that lead to photobleaching. A fluorophore in the excited singlet state can transition to a reactive triplet state. From this triplet state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the fluorophore, rendering it non-fluorescent.
Caption: Simplified diagram showing pathways to photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 9. news-medical.net [news-medical.net]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Phosphoglycerate Dehydrogenase (PHGDH) Analysis
Welcome to our technical support center for researchers, scientists, and drug development professionals working with Phosphoglycerate Dehydrogenase (PHGDH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of PHGDH activity and characterization.
Frequently Asked Questions (FAQs)
Q1: What is DNS-pE and can I use it to label PHGDH?
Based on available information, this compound is described as a small molecule inhibitor of PHGDH. It is not a fluorescent dye or a labeling agent. Therefore, it is not suitable for labeling PHGDH for visualization or detection purposes. The "pE" in its name does not appear to stand for Phycoerythrin, a common fluorescent protein label. Information on this compound primarily focuses on its use in in vivo studies as a potential therapeutic agent, with details available on its formulation for administration.[1]
Q2: How can I measure the enzymatic activity of PHGDH?
PHGDH activity is typically measured by monitoring the production of NADH, which is a co-product of the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate.[2] The increase in NADH can be detected spectrophotometrically by an increase in absorbance at 340 nm.[2] More sensitive assays couple the production of NADH to a secondary reaction that generates a colorimetric or fluorescent signal.[2] Several commercially available kits provide a straightforward method for monitoring PHGDH activity.[3] These kits typically rely on the oxidation of NADH to reduce a probe, generating a stable absorbance signal at around 450 nm.
Q3: What are the key steps in a typical PHGDH colorimetric activity assay?
A common workflow for a colorimetric PHGDH activity assay involves the following steps:
-
Preparation: Prepare all reagents, samples (cell or tissue lysates), and standards as per the kit protocol. This often includes reconstituting substrates and developers.
-
Reaction Setup: Add samples and a reaction mix (containing the PHGDH substrate and NAD+) to the wells of a microplate. Background controls are also prepared.
-
Kinetic Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for a set duration (e.g., 10-60 minutes) at 37°C.
-
Data Analysis: Calculate the change in absorbance over time and use a standard curve (e.g., NADH standard curve) to determine the amount of NADH generated and, consequently, the PHGDH activity.
Troubleshooting Guide for PHGDH Activity Assays
This guide addresses common issues that may arise during PHGDH activity assays.
| Issue | Possible Cause | Recommendation |
| Low or no PHGDH activity detected | Insufficient amount of sample. | Increase the amount of cell or tissue lysate used in the assay. |
| Improper sample preparation. | Ensure samples are prepared according to the recommended protocol, including appropriate homogenization and centrifugation steps. | |
| Inactive enzyme. | Ensure proper storage and handling of samples to maintain enzyme activity. | |
| Reagent degradation. | Reconstituted reagents should be stored correctly and used within the recommended timeframe. | |
| High background signal | High intrinsic NADH levels in the sample. | Run a sample background control by omitting the PHGDH substrate from the reaction mix. Subtract this background reading from the sample readings. |
| Contaminated reagents. | Use fresh, high-quality reagents and water. | |
| Non-linear reaction kinetics | Substrate depletion. | Dilute the sample to ensure the reaction rate is within the linear range of the assay. |
| Enzyme instability. | Optimize incubation time and temperature. |
General Protocol for Labeling PHGDH with a Fluorescent Dye
While this compound is not a labeling agent, you may wish to label PHGDH with a fluorescent dye for other applications. Here is a general workflow for labeling a protein like PHGDH with an amine-reactive dye.
1. Protein Preparation:
-
Ensure the PHGDH protein is of high purity (>95%).
-
The protein should be in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the labeling reaction. A bicarbonate or borate (B1201080) buffer at pH 8.3-8.5 is often suitable.
-
The protein concentration should ideally be at least 2 mg/mL for efficient labeling.
2. Dye Preparation:
-
Dissolve the amine-reactive fluorescent dye in a dry organic solvent like DMSO or DMF immediately before use.
3. Labeling Reaction:
-
Add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized to achieve the desired degree of labeling without compromising protein activity.
-
Incubate the reaction for a specified time (e.g., 1 hour) at room temperature, protected from light.
4. Purification of the Labeled Protein:
-
Remove the unreacted dye from the labeled protein using size exclusion chromatography (e.g., a desalting column) or dialysis.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Troubleshooting Protein Labeling
| Issue | Possible Cause | Recommendation |
| Low degree of labeling | Interfering substances in the buffer. | Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide. Perform buffer exchange if necessary. |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL. | |
| Inactive dye. | Use freshly prepared dye solution. | |
| Protein precipitation after labeling | High degree of labeling leading to aggregation. | Reduce the molar ratio of dye to protein in the labeling reaction. |
| Unsuitable buffer conditions. | Optimize the pH and ionic strength of the buffer. | |
| Loss of protein activity | Modification of critical amino acid residues at the active site. | Use a lower dye-to-protein ratio. Consider using a different labeling chemistry that targets other functional groups. |
| Denaturation during labeling or purification. | Perform all steps at a suitable temperature (e.g., 4°C) and avoid harsh conditions. |
References
Technical Support Center: DNS-PE Membrane Staining
Welcome to the technical support center for N-(5-Dimethylaminonaphthalene-1-sulfonyl)-phosphatidylethanolamine (DNS-PE) membrane staining. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescently labeled phospholipid used to stain cell membranes. It consists of a phosphatidylethanolamine (B1630911) (PE) lipid headgroup conjugated to a dansyl (DNS) fluorophore. When introduced to a cell suspension, the lipid component of this compound inserts into the plasma membrane's lipid bilayer. The dansyl group is an environmentally sensitive fluorophore; its fluorescence intensity and emission wavelength are dependent on the polarity of its local environment.[1] This property makes this compound a useful tool for studying membrane properties such as fluidity.[2]
Q2: What are the excitation and emission wavelengths for this compound?
The spectral properties of the dansyl fluorophore can vary slightly depending on the solvent and its binding environment. However, the general excitation and emission maxima are as follows:
| Property | Wavelength (nm) |
| Excitation Maximum | ~333 - 340 nm |
| Emission Maximum | ~518 - 530 nm |
| [3] |
Q3: Can this compound be used on fixed cells?
While some membrane stains can be used on fixed cells, protocols for this compound typically involve staining live cells to study the dynamics of the plasma membrane. Fixation and subsequent permeabilization can alter the lipid bilayer structure, potentially leading to artifacts and increased intracellular staining.[4] If fixation is required, it is advisable to perform it after live-cell staining and to validate the staining pattern against live-cell controls.
Q4: Why does the fluorescence of this compound change?
The fluorescence of the dansyl group is highly sensitive to its environment. Changes in fluorescence can be attributed to:
-
Polarity: When this compound moves from an aqueous solution to the hydrophobic lipid bilayer, its fluorescence quantum yield typically increases.
-
pH: The fluorescence of many fluorophores, including those in the dansyl family, can be sensitive to pH changes in the surrounding environment.[5][6]
-
Photobleaching: Like most fluorophores, the dansyl group can be susceptible to photobleaching (fading) upon prolonged exposure to excitation light.[7]
Troubleshooting Guide
This guide addresses common artifacts and issues encountered during this compound membrane staining experiments.
| Problem/Artifact | Potential Cause | Recommended Solution |
| High Background/Low Signal-to-Noise | 1. Excess Probe: The concentration of this compound is too high, leading to unbound probe in the medium. 2. Inadequate Washing: Insufficient removal of unbound probe after staining. | 1. Titrate the Probe: Perform a concentration-response experiment to determine the optimal this compound concentration for your cell type. 2. Optimize Washing: Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS or HBSS) after incubation. |
| Punctate or Aggregated Staining | 1. Probe Aggregation: this compound may form aggregates in the staining solution before it has a chance to incorporate into the membrane. | 1. Prepare Fresh Staining Solution: Always prepare the this compound working solution immediately before use.[4] 2. Vortex/Sonicate: Briefly vortex or sonicate the stock solution before diluting it to the working concentration. 3. Use a Carrier: Consider using a carrier like pluronic acid to improve solubility, but validate for cell toxicity. |
| High Intracellular Staining | 1. Internalization: Over time, living cells will naturally internalize portions of their plasma membrane through endocytosis, leading to fluorescent vesicles inside the cell.[4] 2. Cell Death: Dead or dying cells have compromised membranes, allowing this compound to enter and stain intracellular structures non-specifically. | 1. Reduce Incubation Time/Temperature: Shorten the incubation period or perform the staining at a lower temperature (e.g., 4°C) to slow down endocytosis. 2. Image Promptly: Analyze the cells immediately after staining. 3. Use a Viability Dye: Co-stain with a viability marker (e.g., Propidium Iodide, DAPI) to exclude dead cells from analysis. |
| Weak or No Signal | 1. Photobleaching: Excessive exposure to the excitation light source during imaging has destroyed the fluorophore.[7] 2. Incorrect Filter Sets: The microscope's excitation and emission filters do not match the spectral profile of the dansyl fluorophore. 3. Low Probe Concentration: The concentration of this compound is too low for detection. | 1. Minimize Light Exposure: Use neutral density filters, reduce laser power, and decrease exposure times. 2. Use Antifade Reagent: Mount coverslips with an antifade mounting medium. 3. Verify Microscope Settings: Ensure you are using the correct filter set for the dansyl fluorophore (e.g., a DAPI or similar UV filter set). 4. Increase Probe Concentration: Gradually increase the this compound concentration, being mindful of potential for high background. |
| Inconsistent Staining Between Samples | 1. Variable Cell Density: Different numbers of cells in each sample can lead to variations in the overall fluorescence. 2. Inconsistent Incubation/Wash Times: Deviations in the protocol timing can affect staining efficiency. | 1. Standardize Cell Numbers: Ensure that you are staining a consistent number of cells for each condition. 2. Maintain a Consistent Protocol: Adhere strictly to the same incubation times, temperatures, and washing procedures for all samples. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a general guideline. Optimal conditions, particularly probe concentration and incubation time, should be empirically determined for each cell type and experimental setup.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)
-
Cultured cells (adherent or in suspension)
-
Balanced salt solution or appropriate buffer (e.g., PBS, HBSS)
-
Microscope slides or imaging plates
Methodology:
-
Cell Preparation:
-
For adherent cells, grow them on coverslips or in imaging-compatible plates to the desired confluency.
-
For suspension cells, wash and resuspend them in the desired buffer at an appropriate concentration.
-
-
Prepare Staining Solution:
-
Warm the this compound stock solution to room temperature.
-
Dilute the this compound stock solution in a pre-warmed buffer to the final working concentration (a starting point is typically 1-10 µM). Prepare this solution immediately before use to prevent aggregation.[4]
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light. Note: Incubation at 4°C can be used to reduce internalization.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed buffer to remove any unbound probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the dansyl fluorophore (Excitation ~340 nm, Emission ~520 nm).
-
Minimize exposure to the excitation light to prevent photobleaching.[7]
-
Visualizations
Troubleshooting Workflow for this compound Staining
Caption: A troubleshooting decision tree for common this compound staining artifacts.
References
- 1. Dansyl-X, SE | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Extracellular pH affects the fluorescence lifetimes of metabolic co-factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Signal-to-Noise in DNS-PE Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) of their DNA-Encoded Library (DEL) selection experiments, including those involving protein engineering (DNS-PE).
Troubleshooting Guides
Low signal-to-noise is a common challenge in DEL selection experiments. The following table outlines frequent issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background (High Noise) | 1. Non-specific binding to solid support: Library members adhering to beads, plates, or other surfaces. 2. Non-specific binding to target protein: Interactions outside the desired binding pocket. 3. Suboptimal buffer composition: Inadequate blocking or inappropriate ionic strength. | 1. Optimize Blocking: Pre-treat solid support with blocking agents. 2. Adjust Wash Stringency: Increase the number, duration, or salt/detergent concentration of wash steps. 3. Modify Buffer Composition: Add or increase the concentration of blocking agents (e.g., BSA, salmon sperm DNA) and non-ionic detergents (e.g., Tween-20).[1] |
| Low Signal (Low Enrichment of True Binders) | 1. Suboptimal target protein concentration: Concentration is too low to effectively capture binders. 2. Inactive or poorly folded target protein: The protein is not in its native, active conformation. 3. Excessively stringent washing: True binders are being washed away along with non-specific binders. 4. Insufficient library diversity or copy number: The library may lack suitable binders, or their representation is too low. | 1. Titrate Target Protein: Empirically determine the optimal protein concentration. 2. Verify Protein Quality: Confirm protein activity and folding using orthogonal methods. 3. Decrease Wash Stringency: Reduce the number, duration, or salt/detergent concentration of wash steps. 4. Increase Library Input: Ensure a sufficient number of copies per library member is used in the selection. |
| High Variability Between Replicates | 1. Inconsistent pipetting or handling: Variations in reagent volumes or incubation times. 2. Heterogeneity of solid support: Uneven distribution of the immobilized target. 3. PCR amplification bias: Preferential amplification of certain DNA tags. | 1. Standardize Protocols: Use calibrated pipettes and consistent timing for all steps. 2. Ensure Homogeneous Slurry: Thoroughly mix bead-based supports before aliquoting. 3. Optimize PCR Conditions: Use a high-fidelity polymerase and optimize annealing temperatures and cycle numbers. |
Experimental Protocols
Protocol 1: Optimizing Blocking and Wash Buffers
This protocol provides a starting point for developing effective blocking and washing conditions to minimize non-specific binding.
1. Buffer Preparation:
-
Binding/Blocking Buffer:
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) at pH 7.4.
-
0.1% Bovine Serum Albumin (BSA).
-
0.05% Tween-20.
-
1 µg/mL Salmon Sperm DNA.
-
-
Wash Buffer (Low Stringency):
-
PBS or TBS (pH 7.4).
-
150 mM NaCl.
-
0.05% Tween-20.
-
-
Wash Buffer (Medium Stringency):
-
PBS or TBS (pH 7.4).
-
300 mM NaCl.
-
0.1% Tween-20.
-
-
Wash Buffer (High Stringency):
-
PBS or TBS (pH 7.4).
-
500 mM NaCl.
-
0.1% Tween-20.
-
2. Procedure:
-
Immobilize Target Protein: Follow your standard protocol for immobilizing the target protein on the solid support (e.g., magnetic beads).
-
Blocking: Incubate the immobilized target with Binding/Blocking Buffer for 1 hour at 4°C with gentle agitation.
-
Library Incubation: Add the DNA-encoded library to the blocked, immobilized target and incubate for 1 hour at 4°C.
-
Washing:
-
Perform an initial wash with the Low Stringency Wash Buffer.
-
Follow with a series of washes using buffers of increasing stringency. A typical starting point is 3-5 washes of 1-3 minutes each.
-
The optimal stringency will depend on the affinity of the expected binders.
-
-
Elution and Analysis: Elute the bound library members and proceed with downstream analysis (e.g., PCR, sequencing).
Table of Buffer Components for Optimization:
| Component | Typical Concentration Range | Purpose |
| BSA | 0.1% - 1% (w/v) | Reduces non-specific binding to surfaces. |
| Tween-20 | 0.05% - 0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions.[1] |
| NaCl | 150 mM - 1 M | Modulates ionic interactions; higher concentrations increase wash stringency. |
| Salmon Sperm DNA | 1 - 10 µg/mL | Competes with the DNA tags for non-specific binding to the protein or support. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of my target protein?
A1: The optimal target protein concentration is crucial for a successful selection experiment. A general guideline is to use a concentration that is significantly above the expected dissociation constant (Kd) of potential binders. A good starting point is often in the low micromolar range. To optimize, perform a titration experiment where you test a range of protein concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) while keeping the library concentration constant. Analyze the enrichment of known binders (if available) or the overall enrichment profile to identify the concentration that yields the best signal-to-noise ratio.
Q2: What are the best practices for washing to remove non-specific binders?
A2: Effective washing is a balance between removing non-specific binders and retaining true binders. Key considerations include:
-
Number of Washes: Typically, 3 to 5 washes are sufficient.
-
Duration of Washes: 1 to 5 minutes per wash.
-
Volume of Wash Buffer: Use a volume that is at least 10 times the volume of the bead slurry.
-
Stringency: Gradually increasing the stringency of the wash buffer (e.g., by increasing the salt or detergent concentration) can help to remove weakly bound non-specific molecules while retaining high-affinity binders. It is advisable to test a range of wash stringencies to find the optimal conditions for your specific target.
Q3: Can the DNA tag itself contribute to non-specific binding?
A3: Yes, the DNA tag can interact non-specifically with the target protein or the solid support. To mitigate this, it is common practice to include a non-specific competitor DNA, such as sheared salmon sperm DNA, in the binding and wash buffers. This helps to block non-specific DNA binding sites.
Q4: How can I be sure that my enriched hits are not just artifacts?
A4: It is important to perform control experiments to identify and eliminate artifacts.[2] Key controls include:
-
No-Target Control: Performing the selection with the solid support but without the immobilized target protein. Compounds that are enriched in this control are likely binding to the support material.
-
Competition Experiments: Including a known binder (if available) in the selection experiment. A decrease in the enrichment of a hit in the presence of the competitor suggests a shared binding site.
-
Orthogonal Assays: Validating hits using a different biophysical method (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) is crucial to confirm true binding.
Visualizations
Caption: A generalized workflow for a DNA-Encoded Library selection experiment.
Caption: A decision tree for troubleshooting common causes of low signal-to-noise ratio.
References
Technical Support Center: Synthesis of DNS-pE Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of Dansyl-Phosphatidylethanolamine (DNS-pE) probes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for the synthesis of this compound probes?
The synthesis of this compound probes is based on the reaction of the primary amine group of phosphatidylethanolamine (B1630911) (PE) with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reaction, known as dansylation, forms a stable sulfonamide bond, covalently linking the fluorescent dansyl group to the PE headgroup. The reaction is typically carried out under alkaline conditions to deprotonate the primary amine, increasing its nucleophilicity.[1][2][3]
Q2: What are the critical parameters that influence the efficiency of the dansylation reaction?
Several parameters are crucial for a successful dansylation reaction:
-
pH: The reaction should be performed at an alkaline pH, typically between 9.5 and 11.0, to ensure the primary amine of PE is deprotonated and thus more reactive.[1][4]
-
Solvent: A mixture of an organic solvent (like acetone (B3395972) or acetonitrile) and an aqueous buffer is often used to dissolve both the lipid (PE) and the dansyl chloride.
-
Temperature and Time: The reaction is often carried out at elevated temperatures (e.g., 38-70°C) for a duration ranging from 30 minutes to several hours to ensure completion.
-
Molar Ratio of Reactants: A molar excess of dansyl chloride is generally used to drive the reaction to completion and maximize the labeling of PE.
Q3: How can I purify the synthesized this compound probe?
Purification is essential to remove unreacted dansyl chloride, hydrolyzed dansyl acid, and any remaining starting material (PE). Thin-layer chromatography (TLC) is a common and effective method for the purification of this compound. The separation is based on the different polarities of the components. The desired this compound product can be scraped from the TLC plate and extracted with an appropriate solvent mixture.
Q4: What analytical techniques are used to confirm the identity and purity of the this compound probe?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): To assess the purity and compare the retention factor (Rf) with standards.
-
Fluorescence Spectroscopy: To confirm the presence of the dansyl fluorophore and determine its excitation and emission maxima.
-
Mass Spectrometry (MS): To confirm the molecular weight of the this compound conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information and confirm the covalent attachment of the dansyl group to the PE headgroup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence in the Final Product | Incomplete reaction due to suboptimal pH. | Ensure the reaction buffer is at the correct alkaline pH (9.5-11.0). |
| Hydrolysis of dansyl chloride. | Prepare the dansyl chloride solution fresh before use and minimize its exposure to aqueous conditions before adding it to the reaction mixture. Dansyl chloride is unstable in aqueous solutions, especially at high pH. | |
| Insufficient incubation time or temperature. | Increase the reaction time and/or temperature within the recommended range (e.g., 60 minutes at 60°C). | |
| Fluorescence Quenching | The local environment of the attached dye may cause quenching. This can happen if the fluorophore is too close to other aromatic residues or if aggregation occurs. | |
| Multiple Spots on TLC, Indicating Impurities | Unreacted starting materials (PE and dansyl chloride). | Optimize the molar ratio of reactants, reaction time, and temperature to drive the reaction to completion. |
| Presence of hydrolyzed dansyl chloride (dansyl acid). | Ensure anhydrous conditions as much as possible during the initial stages of the reaction setup. Dansyl chloride readily hydrolyzes in the presence of water. | |
| Inefficient TLC separation. | Optimize the TLC solvent system to achieve better separation between the product, starting materials, and byproducts. A common mobile phase for lipid separation is a mixture of chloroform (B151607), methanol, and water. | |
| Precipitation During the Reaction | Poor solubility of PE in the reaction solvent. | Adjust the organic solvent-to-aqueous buffer ratio to improve the solubility of the lipid. Sonication can also help in dissolving the lipid. |
| Excess of one reactant. | Ensure proper stoichiometry. While an excess of dansyl chloride is common, a very large excess might lead to precipitation. | |
| Difficulty in Characterizing the Final Product | Discrepancies between NMR and Mass Spectrometry data. | This can arise from differences in how the two techniques analyze the sample (solution-state vs. gas-phase). Ensure the sample is pure before analysis. Different ionization efficiencies in MS can also lead to misinterpretation. |
| Broad or uninterpretable NMR peaks. | This could be due to aggregation of the lipid probe in the NMR solvent. Try different solvents or lower concentrations. |
Experimental Protocols
Synthesis of this compound Probe
This protocol is a general guideline and may require optimization based on the specific phosphatidylethanolamine used.
Materials:
-
Phosphatidylethanolamine (PE)
-
Dansyl Chloride
-
Chloroform
-
Methanol
-
Triethylamine (B128534) or Sodium Bicarbonate buffer (0.2 M, pH 9.7)
-
Acetone or Acetonitrile
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., Chloroform:Methanol:Water 65:25:4 v/v/v)
Procedure:
-
Dissolve PE: Dissolve phosphatidylethanolamine in a mixture of chloroform and methanol.
-
Add Base: Add triethylamine to the PE solution to act as a base and catalyst. Alternatively, dissolve the PE in a solvent compatible with an aqueous bicarbonate buffer.
-
Prepare Dansyl Chloride Solution: In a separate tube, dissolve a 1.5 to 2-fold molar excess of dansyl chloride in acetone or acetonitrile. This solution should be prepared immediately before use.
-
Reaction: Add the dansyl chloride solution dropwise to the stirring PE solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: The reaction can be quenched by adding a small amount of an amine-containing reagent like Tris buffer to react with the excess dansyl chloride.
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
Purification by Thin-Layer Chromatography (TLC)
-
Spotting: Dissolve the dried reaction mixture in a small volume of chloroform:methanol (2:1 v/v) and spot it onto a silica (B1680970) TLC plate.
-
Development: Develop the TLC plate in a chamber saturated with the developing solvent (e.g., Chloroform:Methanol:Water 65:25:4 v/v/v).
-
Visualization: Visualize the plate under UV light. The this compound product should appear as a fluorescent spot.
-
Extraction: Scrape the silica band corresponding to the this compound product and extract the compound from the silica using a mixture of chloroform and methanol.
-
Final Evaporation: Evaporate the solvent from the extracted solution to obtain the purified this compound probe.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound probes.
Caption: A logical workflow for troubleshooting common issues in this compound probe synthesis.
References
Technical Support Center: N-Dansyl-phosphatidylethanolamine (DNS-PE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Dansyl-phosphatidylethanolamine (DNS-PE) in aqueous solutions. The information provided aims to help users avoid and troubleshoot aggregation-related issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: N-Dansyl-phosphatidylethanolamine (this compound) is a fluorescently labeled phospholipid. It consists of a phosphatidylethanolamine (B1630911) (PE) lipid molecule covalently linked to a dansyl group. The dansyl group is a fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This property makes this compound a valuable tool for studying the structure and dynamics of lipid bilayers, including membrane fusion, lipid domains, and protein-lipid interactions.
Q2: What are the common problems encountered when working with this compound in aqueous solutions?
A2: The primary challenge when working with this compound in aqueous solutions is its tendency to aggregate. Like other amphiphilic molecules, this compound has a hydrophilic headgroup and a hydrophobic tail. In aqueous environments, these molecules can self-assemble into aggregates, such as micelles or larger, less-defined structures, to minimize the unfavorable interaction of their hydrophobic tails with water. This aggregation can lead to several experimental issues, including:
-
Fluorescence Self-Quenching: At high local concentrations within an aggregate, the dansyl fluorophores can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as self-quenching or aggregation-caused quenching (ACQ).[1][2]
-
Inaccurate Concentration Measurements: Aggregation can lead to an underestimation of the effective monomer concentration of this compound in solution.
-
Altered Biophysical Properties: The behavior of this compound in an aggregated state is significantly different from its behavior as a monomer or when incorporated into a lipid bilayer, potentially leading to misleading experimental results.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
A3: The Critical Micelle Concentration (CMC) is the concentration of an amphiphilic molecule, like this compound, above which micelles spontaneously form.[3][4] Below the CMC, this compound molecules exist primarily as monomers in the solution. Above the CMC, any additional this compound added to the solution will preferentially form micelles. Knowing the CMC is crucial for designing experiments because it helps in:
-
Avoiding Aggregation: Working at concentrations below the CMC can help ensure that this compound remains in a monomeric state, preventing aggregation-related artifacts.
-
Controlling Vesicle Formation: When preparing liposomes or other lipid assemblies, understanding the CMC of the components is essential for controlling the final structure.
Troubleshooting Guide
Problem 1: Low or Unstable Fluorescence Signal
Possible Cause: Aggregation of this compound leading to fluorescence self-quenching.
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the working concentration of this compound is appropriate for your application and ideally below its CMC in your specific buffer system.
-
Prepare Fresh Solutions: this compound solutions, particularly in aqueous buffers, should be prepared fresh before each experiment to minimize the formation of aggregates over time.
-
Optimize Solvent Preparation: this compound is sparingly soluble in aqueous buffers alone. A common practice is to first dissolve it in a small amount of an organic co-solvent before diluting it into the aqueous buffer.
-
Recommended Co-solvents: Ethanol (B145695) or Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic co-solvent (e.g., 1-10 mM in ethanol).
-
To prepare the final aqueous solution, add small aliquots of the organic stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the this compound molecules and prevent localized high concentrations that can promote aggregation.
-
The final concentration of the organic co-solvent in the aqueous buffer should be kept to a minimum (typically <1% v/v) to avoid altering the properties of the biological system under investigation.
-
-
-
Control pH: The fluorescence of the dansyl group can be sensitive to pH. It is recommended to work with buffered solutions and to check the pH of your final this compound solution.
Problem 2: Inconsistent or Irreproducible Experimental Results
Possible Cause: Variable levels of this compound aggregation between experiments.
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a consistent and detailed protocol for preparing your this compound solutions for every experiment. This includes using the same co-solvent, stock concentrations, and dilution method.
-
Determine the CMC in Your System: The CMC of this compound can be affected by factors such as temperature, ionic strength, and the presence of other molecules in the buffer.[4] Determining the CMC under your specific experimental conditions is highly recommended.
-
Monitor for Aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your this compound solutions before use.
Experimental Protocols
Protocol 1: Preparation of a this compound Aqueous Solution
Objective: To prepare a dilute aqueous solution of this compound with minimal aggregation.
Materials:
-
N-Dansyl-phosphatidylethanolamine (this compound) powder
-
Ethanol (or DMSO), spectroscopy grade
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, Tris buffer)
Procedure:
-
Prepare a Stock Solution:
-
Weigh out a small amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of ethanol (or DMSO) to achieve a stock concentration of 1 mM.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light.
-
-
Prepare the Working Solution:
-
Warm the stock solution to room temperature.
-
In a separate tube, place the desired volume of your aqueous buffer.
-
While vigorously vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration (e.g., 1-10 µM).
-
Continue vortexing for at least 1 minute to ensure thorough mixing.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Determination of the Critical Micelle Concentration (CMC) of this compound
Objective: To experimentally determine the CMC of this compound in a specific aqueous buffer using a fluorescence-based method. This method relies on the change in the fluorescence properties of a hydrophobic probe (e.g., pyrene) as it partitions into the hydrophobic core of the micelles.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Fluorometer
Procedure:
-
Prepare a Pyrene Stock Solution: Dissolve pyrene in a suitable organic solvent (e.g., acetone) to make a concentrated stock solution (e.g., 1 mM).
-
Prepare this compound Solutions: Prepare a series of this compound solutions in your aqueous buffer with varying concentrations, bracketing the expected CMC.
-
Add Pyrene Probe: To each this compound solution, add the pyrene stock solution to a final concentration of approximately 1 µM. The volume of the pyrene stock added should be minimal to avoid significant changes in the solvent composition.
-
Incubate: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Measure Fluorescence:
-
Set the excitation wavelength of the fluorometer to ~335 nm.
-
Measure the emission spectra from ~350 nm to ~450 nm.
-
Record the fluorescence intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
-
Analyze Data:
-
Calculate the ratio of the fluorescence intensities (I1/I3) for each this compound concentration.
-
Plot the I1/I3 ratio as a function of the this compound concentration.
-
The plot will show a significant change in the slope at the CMC. Below the CMC, pyrene is in a polar aqueous environment, and the I1/I3 ratio is high. Above the CMC, pyrene partitions into the nonpolar interior of the micelles, causing a decrease in the I1/I3 ratio. The concentration at which this sharp change occurs is the CMC.
-
Data Presentation
Table 1: Factors Influencing this compound Aggregation and Recommended Considerations
| Parameter | Influence on Aggregation | Recommendation |
| Concentration | Higher concentrations promote aggregation. | Work below the experimentally determined CMC. |
| Solvent | Poor solubility in pure aqueous solutions. | Use an organic co-solvent (e.g., ethanol, DMSO) for initial dissolution. |
| pH | Can affect the charge of the headgroup and the fluorescence of the dansyl group. | Use a buffered solution and maintain a consistent pH. |
| Ionic Strength | High ionic strength can promote aggregation by screening electrostatic repulsion between headgroups. | Use the minimum ionic strength required for your experiment. |
| Temperature | Can affect the solubility and kinetics of aggregation. | Maintain a consistent temperature during solution preparation and experiments. |
Visualizations
References
- 1. Determination of the Critical Micelle Concentration of Neutral and Ionic Surfactants with Fluorometry, Conductometry, and Surface Tension-A Method Comparison. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Determination of Critical Micelle Concentration from the Diffusion-Driven Dilution of Micellar Aqueous Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: DNS-pE Covalent Modification
This guide provides troubleshooting solutions and frequently asked questions for researchers using DNS-pE (Dansyl-Phosphatidylethanolamine) in covalent modification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or Dansyl-Phosphatidylethanolamine, is a fluorescently labeled phospholipid. Its dansyl group exhibits environmentally sensitive fluorescence, meaning its emission spectrum and quantum yield change with the polarity of its surroundings. It is commonly incorporated into lipid bilayers, liposomes, and micelles to study membrane fluidity, structure, and protein-lipid interactions. Covalent modification may refer to the process of synthesizing this compound by reacting Dansyl chloride with the primary amine of phosphatidylethanolamine (B1630911) (PE), or using a derivatized form of this compound to label other molecules.
Q2: My this compound labeling reaction has a very low yield. What are the common causes?
Low yield in a dansylation reaction, such as the synthesis of this compound from PE, can stem from several factors:
-
Incorrect pH: The reaction between Dansyl chloride and a primary amine is highly pH-dependent. The optimal pH is typically between 9.5 and 10.5 to ensure the amine is deprotonated and nucleophilic.
-
Reagent Degradation: Dansyl chloride is sensitive to light and moisture and can hydrolyze, reducing its reactivity.
-
Solvent Issues: The choice of solvent is critical. While Dansyl chloride is often dissolved in a non-polar solvent like acetone, the reaction mixture needs to be sufficiently polar to dissolve the amine-containing molecule (PE), often requiring a biphasic or buffered system.
-
Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating may be required for less reactive amines, but excessive heat can degrade the reactants.
Q3: I am observing multiple fluorescent spots on my TLC plate after a labeling reaction. Why?
The presence of multiple fluorescent spots suggests side products or unreacted starting material. Common reasons include:
-
Unreacted Dansyl Chloride: Excess Dansyl chloride will hydrolyze to dansyl sulfonic acid, which is also fluorescent.
-
Di-dansylation: If the target molecule has more than one primary or secondary amine, multiple dansyl groups can be attached.
-
Side Reactions: The dansyl group can react with other nucleophilic groups like tyrosines, serines, or the imidazole (B134444) group of histidine, although this is less common than reaction with primary amines.
-
Impure Reactants: The starting phosphatidylethanolamine may contain impurities that also react with Dansyl chloride.
Q4: The fluorescence of my this compound labeled product is unexpectedly low. What could be the problem?
Low fluorescence intensity can be attributed to:
-
Quenching: The local environment of the dansyl probe can cause quenching. This can be due to proximity to specific amino acid residues (like tryptophan) in a protein or other components in the solution.
-
Aggregation: Labeled lipids or proteins may aggregate, leading to self-quenching of the fluorophore.
-
Incorrect Buffer: The fluorescence of the dansyl group is sensitive to the polarity of its environment. A highly polar aqueous buffer can lead to lower fluorescence compared to a non-polar environment like the interior of a lipid membrane.
-
Photobleaching: The dansyl fluorophore is susceptible to photobleaching upon prolonged exposure to the excitation light source.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the covalent modification and use of this compound.
Issue 1: Low Labeling Efficiency in this compound Synthesis
| Potential Cause | Recommended Solution |
| Suboptimal pH | Prepare the reaction buffer carefully. Use a carbonate-bicarbonate buffer to maintain a stable pH between 9.5 and 10.5. Verify the pH of the final reaction mixture before adding Dansyl chloride. |
| Hydrolyzed Dansyl Chloride | Use a fresh bottle of Dansyl chloride. Store it in a desiccator, protected from light. Prepare the Dansyl chloride solution (e.g., in acetone) immediately before use. |
| Poor Solubility of PE | Ensure the phosphatidylethanolamine is properly solubilized. This may require using a mixed solvent system or adding a small amount of a suitable organic solvent to the aqueous buffer to facilitate the reaction. |
| Insufficient Molar Excess | Use a 2 to 5-fold molar excess of Dansyl chloride relative to the amine to drive the reaction to completion. However, be aware that a very large excess can increase the formation of fluorescent byproducts. |
Issue 2: Difficulty Purifying the Labeled Product
| Problem | Recommended Solution |
| Co-elution of Byproducts | Optimize your purification strategy. For this compound, thin-layer chromatography (TLC) is often effective for separating the labeled lipid from unreacted PE and hydrolyzed dansyl sulfonic acid. Use a solvent system like chloroform:methanol:water (e.g., 65:25:4 v/v/v) for separation. For larger scale, column chromatography on silica (B1680970) gel can be used. |
| Product Loss During Extraction | If performing a liquid-liquid extraction to remove byproducts, ensure the phases are well-separated. Back-extracting the organic phase with a fresh aqueous phase can help remove more water-soluble impurities like dansyl sulfonic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Phosphatidylethanolamine (PE)
-
Dissolve PE: Dissolve 10 mg of phosphatidylethanolamine in 1 mL of a chloroform:methanol (1:1 v/v) mixture.
-
Prepare Buffer: Add 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.5) to the PE solution and vortex thoroughly to create an emulsion.
-
Prepare Dansyl Chloride: Immediately before use, dissolve 5 mg of Dansyl chloride in 0.5 mL of acetone.
-
Reaction: Add the Dansyl chloride solution dropwise to the vortexing PE emulsion.
-
Incubation: Cover the reaction vessel with aluminum foil to protect it from light and allow it to react for 1-2 hours at room temperature with continuous stirring.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine like Tris buffer.
-
Purification: Purify the resulting this compound using thin-layer chromatography (TLC) or silica gel column chromatography.
Visual Guides
This compound Synthesis and Purification Workflow
Technical Support Center: Optimizing DNS-PE Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for experiments involving Dansyl-Phosphatidylethanolamine (DNS-PE) and Phycoerythrin (PE) fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the most critical buffer parameters to consider for this compound fluorescence experiments?
The primary parameters to optimize are pH, ionic strength, and the specific buffer components. Contaminants or quenching agents in the buffer can also significantly impact fluorescence, so using high-purity reagents is essential.[1]
Q2: How does pH affect the fluorescence signal?
The pH of the buffer can alter the protonation state of the fluorophore or interacting biomolecules, which in turn affects the fluorescence intensity and emission spectra.[2] For instance, studies on nucleic acids have shown that measurements are more reliable and reproducible in slightly alkaline solutions (pH 7.5-8.5).[3] It is recommended to perform a pH screen across a range relevant to your specific biological system.
Q3: Why is ionic strength important and how should I optimize it?
Ionic strength, adjusted with salts like NaCl or KCl, influences electrostatic interactions, the conformational stability of proteins, and the local environment of the fluorophore.[4][5] For example, in some FRET-based sensors, increasing ionic strength has been shown to decrease FRET efficiency. The stability of viral capsids, a large protein assembly, is also significantly affected by both pH and ionic strength. Optimization typically involves screening a range of salt concentrations (e.g., 0 mM to 500 mM) to find the condition that yields the most stable and robust signal.
Q4: What are common sources of background fluorescence in my buffer?
High background fluorescence often originates from contaminants in the raw materials (water, buffer salts) or from unclean mixing and storage vessels. To minimize this, always use high-purity reagents and meticulously clean all labware. It is good practice to measure the fluorescence of the buffer alone to ensure it contributes minimally to the overall signal.
Q5: What is photobleaching and how can I minimize it for probes like PE?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Fluorescent proteins like Phycoerythrin (PE) can be particularly susceptible; studies have shown that PE fluorescence can drop by as much as 90% after just 30 seconds of continuous illumination under a microscope. To minimize photobleaching, reduce the duration and intensity of light exposure, use neutral density filters, and incorporate anti-fade reagents into your buffer when possible.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fluorescence experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Incorrect Buffer pH: The pH may be outside the optimal range for the fluorophore or the biological sample. | Verify the buffer's pH. Perform a pH screen to determine the optimal value for your assay. |
| Fluorescence Quenching: A component in your buffer (e.g., halide ions like I⁻) or a contaminant may be quenching the signal. | Prepare fresh buffer using high-purity reagents. If possible, identify and remove the quenching agent. Run a control with the fluorophore in a simple, known-good buffer (like PBS). | |
| Photobleaching: The fluorophore has been destroyed by overexposure to the excitation light. | Minimize light exposure time and intensity. For PE, which is highly sensitive, this is critical. | |
| High Background Signal | Buffer Contamination: Impurities in buffer components or water are fluorescing. | Prepare new buffers using fluorescence-grade reagents and high-purity water. Measure the fluorescence of the buffer alone to confirm low background. |
| Light Scattering: The sample contains aggregates or particulates (e.g., precipitated protein, cell debris) that scatter the excitation light. | Centrifuge the sample to pellet aggregates immediately before measurement. If appropriate for the sample, filtration may also be used. | |
| Poor Reproducibility / Signal Varies | Unstable Sample: The protein or lipid assembly being studied is not stable in the chosen buffer, leading to aggregation or conformational changes over time. | Screen for more stabilizing buffer conditions. Techniques like Thermofluor can be used to rapidly identify optimal buffer compositions, including pH, salts, and other additives. |
| Inconsistent Light Exposure: Different samples are being exposed to the excitation light for varying amounts of time, causing different levels of photobleaching. | Use a standardized protocol with fixed light exposure times for all measurements. | |
| Temperature Fluctuations: Changes in temperature can affect fluorescence intensity and sample stability. | Ensure all measurements are performed at a consistent, controlled temperature. |
Data and Protocols
Data Presentation
Table 1: Effect of Ionic Strength on FRET Efficiency
This table summarizes data showing how increasing concentrations of different salts can alter the FRET efficiency of a FRET-based biosensor, illustrating the importance of both ionic strength and ion type.
| Salt Type | Concentration (mM) | FRET Efficiency (%) | Donor-Acceptor Distance (nm) |
| NaPi Buffer | 10 | ~28.0 | ~6.20 |
| NaCl | 300 | ~22.0 | ~6.55 |
| NaI | 300 | 19.9 | 6.69 |
| Na₂SO₄ | 300 | 24.4 | 6.40 |
Experimental Protocols
Protocol 1: Buffer pH Screening
This protocol outlines a method for determining the optimal pH for your fluorescence experiment.
-
Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM Phosphate or Tris) with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.
-
Sample Preparation: Add your this compound probe and biological sample (e.g., liposomes, protein) to an aliquot of each buffer at the final desired concentration. Ensure identical concentrations across all conditions.
-
Equilibration: Allow the samples to equilibrate for a standardized period (e.g., 15 minutes) at a controlled temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with fixed excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The optimal pH is the one that provides the highest and most stable signal.
Protocol 2: Ionic Strength Optimization
This protocol helps identify the optimal salt concentration for your assay.
-
Prepare Buffers: Using the optimal pH determined from Protocol 1, prepare a series of buffers containing varying concentrations of a salt, such as NaCl (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM).
-
Sample Preparation: Add your this compound probe and biological sample to an aliquot of each salt-containing buffer at the final desired concentration.
-
Equilibration: Allow the samples to equilibrate for a standardized period at a controlled temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample.
-
Data Analysis: Plot the fluorescence intensity against the salt concentration to identify the optimal ionic strength for your experiment.
Visual Guides
Caption: Troubleshooting workflow for low fluorescence signal.
Caption: Experimental workflow for buffer condition optimization.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Effect of pH on the fluorescence and absorption spectra of hypericin in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH and ionic strength on the spectrophotometric assessment of nucleic acid purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence depolarization dynamics of ionic strength sensors using time-resolved anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and ionic strength on the physical stability of adenovirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Cross-Validation of Fluorescent and Radioactive Lipolysis Assays
For researchers, scientists, and drug development professionals, the accurate measurement of lipolysis is crucial for understanding metabolic diseases and developing effective therapeutics. The two most common methods for this are the traditional radioactive assays and the more modern fluorescent assays. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol (B35011), is a fundamental metabolic process. Its dysregulation is implicated in obesity, diabetes, and cardiovascular disease. Therefore, robust and reliable methods to quantify lipolysis are essential in both basic research and drug discovery.
Comparative Analysis of Lipolysis Assay Methodologies
The choice between a radioactive and a fluorescent assay for measuring lipolysis depends on several factors, including the specific research question, available equipment, and desired throughput. Below is a summary of the key characteristics of each method.
| Feature | Radioactive Lipolysis Assay | Fluorescent Lipolysis Assay |
| Principle | Measures the release of radiolabeled free fatty acids from a radiolabeled triglyceride substrate (e.g., [3H]triolein).[1] | Measures the release of a fluorescent product, either from a fluorescently labeled substrate or through a secondary reaction that generates a fluorescent signal upon the release of glycerol or free fatty acids. |
| Substrate | Radiolabeled triglycerides (e.g., [9,10(N)-3H]triolein).[1] | Fluorescently labeled lipids (e.g., NBD-PE, DNS-PE) or unlabeled triglycerides with subsequent fluorescent detection of products. |
| Detection | Scintillation counting of the radiolabeled fatty acids.[1] | Fluorescence spectroscopy (plate reader or microscope).[2][3] |
| Sensitivity | High | Generally high, but can be limited by background fluorescence. |
| Throughput | Lower, due to the multi-step extraction and scintillation counting process. | Higher, amenable to microplate formats and automated reading.[4] |
| Advantages | - Considered the "gold standard" due to direct measurement of lipolysis. - High sensitivity and specificity. | - Non-radioactive, improving safety and reducing disposal costs. - Higher throughput and potential for real-time measurements.[4] - Simpler workflow in many cases. |
| Disadvantages | - Use of radioactive materials requires special handling, licensing, and disposal. - Lower throughput. - Can be more expensive due to the cost of radiolabeled substrates and scintillation cocktails. | - Potential for interference from fluorescent compounds in the sample. - Indirect measurement of lipolysis in some formats (e.g., glycerol release). - Fluorescent probes can sometimes alter substrate metabolism.[5] |
Experimental Workflow for Cross-Validation
To ensure the reliability of a new fluorescent lipolysis assay, it is essential to validate it against the established radioactive method. The following diagram illustrates a typical cross-validation workflow.
Detailed Experimental Protocols
The following are representative protocols for radioactive and fluorescent lipolysis assays.
Radioactive Lipolysis Assay Protocol
This protocol is based on the measurement of radiolabeled free fatty acid release from adipocytes.[1]
Materials:
-
Differentiated adipocytes
-
Krebs-Ringer bicarbonate (KRB) buffer with 2% bovine serum albumin (BSA)
-
[9,10-3H]triolein
-
Lipolytic agents (e.g., isoproterenol) and inhibitors
-
Extraction solution (e.g., heptane:isopropanol:H2SO4)
-
Scintillation cocktail
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Cell Preparation: Plate and differentiate pre-adipocytes to mature adipocytes in a suitable multi-well plate.
-
Radiolabeling: Incubate the adipocytes with [9,10-3H]triolein in a culture medium for several hours to allow for the incorporation of the radiolabel into intracellular triglycerides.
-
Washing: Wash the cells multiple times with KRB buffer to remove unincorporated radiolabel.
-
Lipolysis Induction: Add KRB buffer containing 2% BSA and the desired concentrations of lipolytic stimulators or inhibitors to the cells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Sample Collection: At the end of the incubation, collect the assay medium.
-
Fatty Acid Extraction: Add an extraction solution to the collected medium to separate the released [3H]-fatty acids from the unincorporated [3H]triolein.
-
Scintillation Counting: Transfer the aqueous phase containing the [3H]-fatty acids to a scintillation vial with a scintillation cocktail.
-
Quantification: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of lipolysis.
Fluorescent Lipolysis Assay Protocol (Glycerol Release)
This protocol measures lipolysis by quantifying the amount of glycerol released into the medium.[6][7]
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Lipolysis Assay Buffer
-
Lipolysis Wash Buffer
-
Lipolytic agents (e.g., isoproterenol)
-
Glycerol Assay Buffer
-
Glycerol Probe
-
Glycerol Enzyme Mix
-
Glycerol Standard
-
96-well plate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Cell Preparation: Grow and differentiate 3T3-L1 cells in a 96-well cell culture plate.
-
Washing: Gently wash the differentiated cells twice with Lipolysis Wash Buffer.
-
Lipolysis Induction: Remove the wash buffer and add Lipolysis Assay Buffer. Add a lipolytic stimulator (e.g., isoproterenol) to the desired wells to induce lipolysis. Incubate for 1-3 hours at 37°C.
-
Sample Collection: Collect the media from each well.
-
Glycerol Reaction:
-
Prepare a standard curve using the Glycerol Standard.
-
Add a portion of the collected media and the standards to a new 96-well plate.
-
Prepare a reaction mix containing the Glycerol Assay Buffer, Glycerol Probe, and Glycerol Enzyme Mix.
-
Add the reaction mix to each well containing the samples and standards.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the glycerol concentration in the samples by comparing their readings to the standard curve. The amount of glycerol released is proportional to the lipolytic activity.
Conclusion
Both radioactive and fluorescent assays are powerful tools for measuring lipolysis. Radioactive assays, long considered the gold standard, offer high sensitivity and direct measurement of fatty acid release. However, the safety and disposal considerations associated with radioactivity, along with their lower throughput, can be significant drawbacks.
Fluorescent assays provide a safer, often higher-throughput alternative. While they may be subject to interference and can sometimes provide an indirect measure of lipolysis, their convenience and amenability to high-throughput screening make them an attractive option for many applications, particularly in drug discovery.
When adopting a new fluorescent assay, it is crucial to perform a thorough cross-validation against the established radioactive method to ensure the accuracy and reliability of the data. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to advance their studies in metabolic disease.
References
- 1. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abcam.com [abcam.com]
- 7. zen-bio.com [zen-bio.com]
A Comparative Analysis of DNS-PE and Laurdan for Probing Membrane Polarity
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of two key fluorescent probes for the characterization of lipid bilayer environments.
In the intricate world of cellular membranes, understanding the local environment, particularly its polarity, is crucial for deciphering fundamental biological processes. Fluorescent probes that are sensitive to their surroundings have become indispensable tools for researchers. This guide provides a detailed comparative analysis of two such probes: N-(5-dimethylamino-1-naphthalenesulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DNS-PE) and 6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan). Both molecules leverage the sensitivity of a naphthalene-based fluorophore to report on the polarity of their immediate environment within the lipid bilayer.
Probing the Membrane: An Overview of this compound and Laurdan
This compound incorporates the environmentally sensitive dansyl fluorophore attached to a phosphatidylethanolamine (B1630911) (PE) headgroup. This structure anchors the probe within the membrane, with the dansyl group positioned near the polar headgroup region. The fluorescence emission of the dansyl group is highly dependent on the polarity of its surroundings, exhibiting a shift to shorter wavelengths (a "blue shift") in less polar, more ordered membrane environments, and a shift to longer wavelengths (a "red shift") in more polar, disordered environments[1][2].
Laurdan, on the other hand, is a lipophilic dye that partitions into the lipid bilayer. Its fluorescent moiety, a dimethylamino-naphthalene group, also exhibits a spectral shift in response to changes in environmental polarity. In more ordered, dehydrated membrane environments, such as the liquid-ordered (Lo) phase, Laurdan's emission is blue-shifted. Conversely, in more disordered, hydrated environments, like the liquid-disordered (Ld) phase, its emission is red-shifted. This property has made Laurdan a widely used tool for visualizing and quantifying lipid domains or "rafts" in cellular membranes.
Quantitative Comparison of Spectroscopic Properties
To facilitate a direct comparison, the key spectroscopic properties of this compound and Laurdan are summarized in the table below. It is important to note that while extensive quantitative data is available for Laurdan, detailed characterization of this compound in distinct lipid phases is less common in the literature. The provided this compound data is compiled from various studies and may not represent a standardized characterization under identical conditions as Laurdan.
| Property | This compound | Laurdan |
| Excitation Maximum (λex) | ~336-337 nm | ~340-360 nm |
| Emission Maximum (λem) | ~484 nm (nonpolar) to ~522 nm (polar)[2] | ~440 nm (ordered/gel phase) to ~490 nm (disordered/liquid phase) |
| Stokes Shift | Varies with polarity | ~80-130 nm |
| Quantum Yield | Environment-dependent | Environment-dependent |
| Fluorescence Lifetime | Decreases with increased water content[3] | Varies with lipid phase and hydration |
Experimental Methodologies
The primary method for quantifying membrane polarity using these probes involves measuring the shift in their fluorescence emission spectra. For Laurdan, this is most commonly achieved through the calculation of the Generalized Polarization (GP) value.
Laurdan: Generalized Polarization (GP)
GP is a ratiometric measurement that quantifies the extent of the spectral shift of Laurdan, providing a measure of membrane lipid packing and hydration. It is calculated from the fluorescence intensities at two emission wavelengths, typically corresponding to the emission maxima in the ordered and disordered phases.
Experimental Protocol for Laurdan GP Measurement:
-
Probe Labeling: Incubate cells or lipid vesicles with a final concentration of 1-10 µM Laurdan for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Excite the sample at approximately 350 nm.
-
Intensity Acquisition: Measure the fluorescence emission intensity at two wavelengths:
-
I440 (intensity at the emission maximum in the ordered phase)
-
I490 (intensity at the emission maximum in the disordered phase)
-
-
GP Calculation: Calculate the GP value using the following formula:
GP = (I440 - I490) / (I440 + I490)
GP values range from +1 (highly ordered) to -1 (highly disordered).
This compound: Ratiometric Analysis
While a standardized ratiometric parameter equivalent to Laurdan's GP is not as universally established for this compound, a similar principle can be applied. The significant red shift observed for this compound in response to increased polarity allows for a ratiometric analysis of its emission spectrum.
Proposed Experimental Protocol for this compound Ratiometric Measurement:
-
Probe Labeling: Incorporate this compound into lipid vesicles or cell membranes at a low mole percentage (e.g., 0.5-1 mol%) to avoid self-quenching.
-
Fluorescence Measurement: Excite the sample at approximately 337 nm.
-
Intensity Acquisition: Measure the fluorescence emission intensity at two wavelengths that capture the polarity-sensitive shift. Based on available data, suggested wavelengths could be:
-
I~480-490 (representing the emission in a less polar environment)
-
I~510-520 (representing the emission in a more polar environment)
-
-
Ratio Calculation: A ratiometric value can be calculated as:
Ratio = I~480-490 / I~510-520
An increase in this ratio would indicate a shift towards a less polar, more ordered membrane environment.
Visualizing the Principles and Workflows
To further clarify the concepts and experimental procedures, the following diagrams are provided.
Comparative Analysis: Strengths and Limitations
Laurdan has been extensively characterized and validated, making it the go-to probe for many researchers studying membrane polarity and lipid rafts. Its GP value provides a standardized and widely accepted metric for quantifying membrane order. However, Laurdan requires UV excitation, which can be phototoxic to live cells, and its emission spectrum can be broad, leading to potential spectral overlap in multi-color imaging experiments.
This compound , with its fluorophore positioned at the headgroup region, offers a more specific localization at the membrane interface compared to the more broadly distributed Laurdan. Its fluorescence lifetime is also sensitive to the hydration of the headgroup region, providing an additional parameter for analysis[3]. However, the lack of a standardized ratiometric parameter and less extensive characterization in different lipid phases can make direct comparisons between studies challenging. The time-dependent red shift of its fluorescence also adds a layer of complexity to the interpretation of steady-state measurements[1].
Conclusion
Both this compound and Laurdan are valuable tools for investigating membrane polarity. The choice between them will depend on the specific research question and experimental constraints.
-
Laurdan is the preferred choice for researchers seeking a well-established method with a standardized quantitative output (GP value) for general membrane order and lipid raft visualization.
-
This compound is a suitable alternative when specific probing of the membrane interface is desired, and its sensitivity to headgroup hydration can provide complementary information. Further characterization of its spectral properties in defined lipid phases would greatly enhance its utility as a comparative probe.
Researchers are encouraged to carefully consider the photophysical properties and localization of each probe when designing experiments and interpreting results. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for the effective use of these powerful fluorescent tools in the study of membrane biology.
References
- 1. Time-resolved emission spectroscopy of the dansyl fluorescence probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the anisotropy decay of trans-parinaric acid in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the DNS-pE Binding Site on PHGDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data and methodologies used to confirm the binding of the covalent inhibitor DNS-pE to 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway and a promising target in cancer therapy.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the interaction of this compound and other relevant inhibitors with PHGDH.
| Inhibitor | Target Residue(s) | Method of Confirmation | IC50 (μM) | Binding Characteristics | Reference |
| This compound | C234, C281, C295 | Mass Spectrometry (presumed) | Data not publicly available | Covalent | [1] |
| Oridonin | C18, C281 | Mass Spectrometry, X-ray Crystallography | 0.48 ± 0.02 | Covalent, Allosteric | [1] |
| Withangulatin A | C295 | Mass Spectrometry, Biolayer Interferometry | Not specified | Covalent, Allosteric | [2][3] |
| Disulfiram | C111, C116, C281 | Not specified | Not specified | Covalent | [1] |
| NCT-503 | Near C234 (mutation reduces inhibition) | Mutagenesis | 2.5 ± 0.6 | Non-covalent, Non-competitive | [4][5] |
| CBR-5884 | Allosteric site | Not specified | 33 ± 12 | Covalent | [6] |
Experimental Protocols
Detailed methodologies for the key experiments involved in confirming inhibitor binding sites on PHGDH are outlined below.
Site-Directed Mutagenesis
Objective: To substitute specific amino acid residues (e.g., cysteine) to confirm their role in inhibitor binding.
Protocol:
-
Primer Design: Design mutagenic primers (typically 25-45 nucleotides in length) containing the desired mutation (e.g., C234A, C281A, C295A). The primers should have a melting temperature (Tm) above 78°C and a GC content of at least 40%.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Phusion) and a plasmid vector containing the wild-type PHGDH cDNA as a template. The reaction mixture typically includes the template DNA, mutagenic primers, dNTPs, and the DNA polymerase in its specific buffer.
-
Template Digestion: Following PCR, digest the parental, methylated template DNA using the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for nick repair and amplification.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation through DNA sequencing.
-
Protein Expression and Purification: Express the mutant PHGDH protein in a suitable expression system (e.g., E. coli) and purify it using standard chromatography techniques.
PHGDH Enzymatic Activity Assay
Objective: To measure the enzymatic activity of wild-type and mutant PHGDH in the presence and absence of inhibitors to determine IC50 values.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 30 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1 mM 3-phosphoglycerate (3-PG), 20 μM NAD+, 1 mM hydrazine (B178648) sulfate (B86663) (to prevent product inhibition), 0.1 mM resazurin (B115843), and 0.0001 units of diaphorase per 100 μL reaction.[1]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate varying concentrations of the inhibitor (e.g., this compound) with a fixed concentration of purified PHGDH (wild-type or mutant) for a specified period (e.g., 2 hours) at room temperature.[1]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the enzyme and inhibitor.
-
Fluorescence Measurement: Monitor the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin (B1680543) by diaphorase.[1] Measure the fluorescence intensity at an excitation wavelength of 544 nm and an emission wavelength of 590 nm using a plate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between an inhibitor and PHGDH.
Protocol:
-
Sample Preparation: Prepare solutions of purified PHGDH and the inhibitor in the same, precisely matched buffer (e.g., 25 mM Tris pH 8.0, 1 mM EDTA).[1] Degas both solutions to prevent air bubbles.
-
Instrument Setup: Set up the ITC instrument (e.g., MicroCal iTC200) to the desired experimental temperature.
-
Titration: Load the PHGDH solution into the sample cell and the inhibitor solution into the injection syringe. Perform a series of small, sequential injections of the inhibitor into the PHGDH solution while monitoring the heat changes associated with binding.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the inhibitor to the protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
Visualizations
Experimental Workflow for Confirming Covalent Binding Site
Caption: Workflow for confirming the covalent binding site of this compound on PHGDH.
PHGDH-mTOR Signaling Pathway
Caption: Inhibition of PHGDH by this compound can disrupt serine synthesis, impacting mTORC1 signaling and cell proliferation.[1][4][7][8][9]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting one-carbon metabolism requires mTOR inhibition: a new therapeutic approach in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. "Targeting the PHGDH-mTOR Metabolic Axis in Osteosarcoma" by Richa Rathore [openscholarship.wustl.edu]
A Comparative Guide to Dansyl-Labeled Phospholipids for Cellular and Drug Development Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different dansyl-labeled phospholipids (B1166683), focusing on their performance as fluorescent probes in biological research and drug development. We will delve into their fluorescence properties, applications in key cellular assays, and provide supporting experimental data and protocols to aid in the selection of the most suitable probe for your research needs.
The dansyl fluorophore, with its sensitivity to the local environment, makes dansyl-labeled phospholipids powerful tools for investigating membrane dynamics, lipid-protein interactions, and cellular signaling events. The choice between different phospholipid headgroups—such as phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), and phosphatidylserine (B164497) (PS)—can significantly impact the probe's localization and behavior within biological membranes, making a comparative understanding essential for accurate experimental design and interpretation.
Performance Comparison of Dansyl-Labeled Phospholipids
The selection of a dansyl-labeled phospholipid depends on the specific application and the desired membrane localization. While comprehensive, directly comparative quantitative data for all dansyl-labeled phospholipids is not extensively available in the literature, this section summarizes known properties and highlights key differences.
Quantitative Data Summary
The following table summarizes the available quantitative data for different dansyl-labeled phospholipids. It is important to note that fluorescence quantum yield and lifetime are highly dependent on the local environment. Researchers are encouraged to characterize these properties under their specific experimental conditions.
| Property | Dansyl-Phosphatidylethanolamine (Dansyl-PE) | Dansyl-Phosphatidylcholine (Dansyl-PC) | Dansyl-Phosphatidylserine (Dansyl-PS) |
| Excitation Maximum (λex) | ~336 nm[1] | ~340 nm | ~340 nm |
| Emission Maximum (λem) | ~513 nm (in chloroform)[1], shifts to ~484 nm in hydrophobic environments[2] | Varies with environment; reported to be more polar than methanol (B129727) in vesicles[3] | Varies with environment |
| Fluorescence Quantum Yield (Φ) | Environment-dependent[2]; data in specific solvents is limited in comparative literature. | Environment-dependent; specific comparative data is limited. | Environment-dependent; specific comparative data is limited. |
| Fluorescence Lifetime (τ) | Environment-dependent; specific comparative data is limited. | Environment-dependent; specific comparative data is limited. | Environment-dependent; specific comparative data is limited. |
| Environmental Sensitivity | High. Significant blue shift in emission from polar to non-polar environments. | High. Sensitive to the polarity of the local environment. | Expected to be high, similar to other dansyl lipids. |
| Primary Applications | Probing membrane fusion, lipid transfer, and hydrophobic binding pockets. | Studying membrane penetration depth and lipid phase preference. | Apoptosis detection, studying protein-lipid interactions involving PS. |
Key Applications and Experimental Data
Dansyl-labeled phospholipids are versatile tools for a range of applications, primarily leveraging the fluorophore's sensitivity to the polarity of its surroundings.
-
Membrane Fluidity and Polarity: The emission spectrum of the dansyl group is highly sensitive to the polarity of its local environment. A blue shift in the emission maximum indicates a more hydrophobic environment, while a red shift suggests a more polar one. This property allows researchers to probe changes in membrane fluidity and organization. For instance, Dansyl-DHPE (a derivative of Dansyl-PE) exhibits an emission maximum of 518 nm when incorporated into POPC vesicles, which shifts to 484 nm when bound to the hydrophobic pocket of the GM2 activator protein.
-
Lipid-Protein Interactions and Lipid Transfer: The change in fluorescence upon binding to a protein can be used to monitor lipid-protein interactions and lipid transfer between membranes or between proteins and membranes.
-
Apoptosis Detection: In healthy cells, phosphatidylserine (PS) is predominantly located in the inner leaflet of the plasma membrane. During apoptosis, PS is translocated to the outer leaflet, serving as an "eat-me" signal for phagocytes. Dansyl-labeled PS can be used as a probe to detect this exposure and monitor apoptosis. The fluorescence of Dansyl-PS is expected to change upon its translocation to the more aqueous extracellular environment.
Signaling Pathway: Phosphatidylserine Exposure in Apoptosis
The externalization of phosphatidylserine during apoptosis is a critical signaling event. The following diagram illustrates the key molecular players involved in this process. In healthy cells, the enzyme flippase actively maintains the asymmetric distribution of PS by keeping it in the inner leaflet of the plasma membrane. During apoptosis, the activation of caspases leads to the inactivation of flippase and the activation of another enzyme called scramblase . Scramblase then non-specifically transports phospholipids between the two leaflets, leading to the exposure of PS on the cell surface.
Caption: Signaling pathway of phosphatidylserine exposure during apoptosis.
Experimental Protocols
This section provides a detailed methodology for a key experiment utilizing dansyl-labeled phospholipids.
Apoptosis Detection Using Dansyl-Phosphatidylserine and Flow Cytometry
This protocol describes a method for detecting apoptosis in a cell population by monitoring the exposure of phosphatidylserine using a dansyl-labeled PS analog.
Materials:
-
Cells of interest
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Dansyl-Phosphatidylserine (Dansyl-PS) stock solution (in a suitable organic solvent like ethanol)
-
Annexin (B1180172) V-FITC (as a positive control)
-
Propidium Iodide (PI) solution (for dead cell discrimination)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis detection using Dansyl-PS.
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells of interest to the desired confluency.
-
Prepare a control group (untreated cells) and a treated group.
-
-
Induce Apoptosis:
-
Treat the designated cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration.
-
-
Harvest and Wash Cells:
-
Harvest both control and treated cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining with Dansyl-PS:
-
Resuspend the cell pellet in Binding Buffer.
-
Add Dansyl-PS to the cell suspension to a final concentration optimized for your cell type (typically in the low micromolar range).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Co-staining with Propidium Iodide (Optional):
-
For discriminating between apoptotic and necrotic cells, add PI to the cell suspension a few minutes before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
Excite the Dansyl-PS with a UV or violet laser (around 340 nm) and collect the emission in the blue-green channel (around 520 nm).
-
If using PI, excite with a blue or green laser and collect emission in the red channel.
-
-
Data Interpretation:
-
Live cells: Should show low fluorescence for both Dansyl-PS and PI.
-
Early apoptotic cells: Should exhibit a significant increase in Dansyl-PS fluorescence due to its binding to exposed PS, while remaining PI-negative. The fluorescence emission of Dansyl-PS may be environmentally sensitive, and a spectral shift could potentially be observed.
-
Late apoptotic/necrotic cells: Will be positive for both Dansyl-PS and PI.
-
This guide provides a foundational understanding of the comparative use of dansyl-labeled phospholipids. For optimal results, it is crucial to empirically determine the best probe and experimental conditions for your specific research question and system.
References
- 1. A Dansyl Fluorescence-Based Assay for Monitoring Kinetics of Lipid Extraction and Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Phosphatidylethanolamine Distribution Controls Fusion Pore Lifetime and Probability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beyond annexin V: fluorescence response of cellular membranes to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-(Dansyl)phosphatidylethanolamine (DNS-pE)
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Proper Disposal of DNS-pE.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to adhere to standard laboratory safety protocols. Although many similar lipid compounds are not classified as hazardous, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a conservative approach to handling is recommended.
Personal Protective Equipment (PPE):
-
Wear appropriate safety apparel, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[1][2]
-
Ensure gloves are inspected prior to use and employ proper glove removal techniques to avoid skin contact.[1][2]
Engineering Controls:
-
Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Recommendations:
-
Avoid direct contact with skin and eyes.
-
Do not breathe in dust or vapors.
-
Wash hands thoroughly after handling.
Quantitative Data Summary
Due to the limited specific data available for this compound, this table summarizes general safety and handling information derived from similar compounds.
| Parameter | Guideline | Source |
| Storage | Store at -20°C, protected from light and moisture. | |
| Spill Cleanup | Gently sweep or collect with a wet cloth into a suitable container for disposal. Avoid dust formation. | |
| First Aid - Eye Contact | Flush eyes with plenty of water for several minutes. | |
| First Aid - Skin Contact | Wash off with soap and plenty of water. | |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. | |
| First Aid - Inhalation | Move the person to fresh air. |
Step-by-Step Disposal Procedures
The proper disposal of this compound should be conducted in accordance with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Containerization
-
Collect this compound waste in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical properties of the waste.
-
The label should include the full chemical name: "N-(Dansyl)phosphatidylethanolamine" and any known hazard warnings.
Step 3: Waste Storage
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
Step 4: Disposal
-
Dispose of the this compound waste through your institution's hazardous waste management program or a licensed disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for this compound Disposal
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
